molecular formula C4H7IO2 B151813 4-iodobutanoic Acid CAS No. 7425-27-6

4-iodobutanoic Acid

Cat. No.: B151813
CAS No.: 7425-27-6
M. Wt: 214 g/mol
InChI Key: HALXOXQZONRCAB-UHFFFAOYSA-N
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Description

4-iodobutanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C4H7IO2 and its molecular weight is 214 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Iodobutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALXOXQZONRCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391729
Record name 4-Iodobutyric acid
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Molecular Weight

214.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-27-6
Record name 4-Iodobutanoic acid
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Record name 4-Iodobutyric acid
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Record name 4-Iodobutyric acid
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Record name 4-Iodobutanoic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Iodobutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodobutanoic acid (4-IBA), a versatile reagent with significant applications in proteomics, organic synthesis, and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and key reactions, including detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as γ-iodobutyric acid, is a halogenated carboxylic acid. Its structure, featuring a reactive terminal iodine atom and a carboxylic acid functional group, makes it a valuable bifunctional building block.[1] The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the carboxylic acid moiety allows for esterification, amidation, and other derivatizations.[1]

Identifiers and General Data
PropertyValue
IUPAC Name This compound
Synonyms 4-Iodobutyric acid, γ-Iodobutyric acid
CAS Number 7425-27-6
Molecular Formula C₄H₇IO₂
Molecular Weight 214.00 g/mol
Canonical SMILES C(CC(=O)O)CI
InChI Key HALXOXQZONRCAB-UHFFFAOYSA-N
Physicochemical Data

Quantitative physical data is essential for experimental design, including reaction setup and purification. The properties of this compound are summarized below.

PropertyValueReference / Note
Physical State Low Melting Solid or Waxy Crystals
Melting Point 37-40 °C[1][2]
Boiling Point 109-110 °C at 1 Torr[1]
273.2 ± 23.0 °C at 760 mmHg[2] (Predicted)
Density 1.981 - 2.0 g/cm³(Predicted)
pKa 4.56 ± 0.10(Predicted)
Solubility Soluble in water and polar organic solvents.General property

Spectroscopic Profile

Spectroscopic data is critical for the identification and characterization of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and comparison with butanoic acid, the following chemical shifts are predicted.[3][4] The electron-withdrawing iodine atom will deshield the adjacent methylene group (C4).

¹H NMR (Predicted)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH ₂-I (H4) ~3.2 Triplet (t) 2H
-CH ₂-CH₂I (H3) ~2.1 Quintet (quin) 2H
-CH ₂-COOH (H2) ~2.5 Triplet (t) 2H

| -COOH | 10-12 | Singlet (s) | 1H |

¹³C NMR (Predicted)

Carbon Assignment Chemical Shift (δ, ppm)
C H₂-I (C4) ~6
C H₂-CH₂I (C3) ~33
C H₂-COOH (C2) ~35

| C OOH (C1) | ~179 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group.[5][6][7][8]

Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch3300 - 2500Very Broad
C-H Stretch3000 - 2850Medium-Strong
C=O Stretch1760 - 1690Strong, Sharp
C-O Stretch1320 - 1210Strong
O-H Bend950 - 910Medium, Broad
C-I Stretch600 - 500Medium-Weak

Synthesis and Chemical Reactions

This compound can be synthesized via several routes and participates in a range of chemical reactions typical of carboxylic acids and alkyl iodides.

Synthesis from γ-Butyrolactone

A common and efficient method for preparing this compound is the ring-opening of γ-butyrolactone with hydroiodic acid.

cluster_reactants Reactants cluster_product Product GBL γ-Butyrolactone IBA This compound GBL->IBA Reflux HI Hydroiodic Acid (HI) IBA This compound Ester Ester IBA->Ester + R'OH, H⁺ (Esterification) Alcohol 4-Iodobutanol IBA->Alcohol + LiAlH₄ (Reduction) Subst_Product Substituted Butanoic Acid IBA->Subst_Product + Nucleophile (Nu⁻) (Substitution) cluster_prep Sample Preparation cluster_core Core Process cluster_analysis Downstream Analysis Protein Protein Sample (with Cys-SH) Denature Denaturation (e.g., Urea, SDS) Protein->Denature 1. Unfold Protein Reduce Reduction (e.g., DTT, TCEP) Denature->Reduce 2. Expose & Break Disulfide Bonds Alkylate Alkylation with This compound Derivative Reduce->Alkylate 3. Cap Cysteine Residues (Prevent Re-oxidation) Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest 4. Generate Peptides MS LC-MS/MS Analysis Digest->MS 5. Separate & Fragment Peptides Data Data Analysis & Protein Identification MS->Data 6. Identify Peptides/Proteins

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Iodobutanoic Acid from Gamma-Butyrolactone

This technical guide provides a comprehensive overview of a key synthetic route for the preparation of this compound from gamma-butyrolactone (GBL). The primary method detailed herein involves the ring-opening of the lactone using an in situ generated iodotrimethylsilane reagent. This approach offers a convenient and effective pathway to the desired haloacid, a valuable building block in organic synthesis and pharmaceutical development.

Reaction Principle and Mechanism

The synthesis of this compound from gamma-butyrolactone is achieved through the cleavage of the ester linkage in the lactone ring. A particularly effective method for this transformation is the use of iodotrimethylsilane (TMSI), which can be conveniently generated in situ from the reaction of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).

The reaction proceeds via a nucleophilic attack of the iodide ion on the electrophilic carbon of the carbonyl group, facilitated by the silylation of the carbonyl oxygen. This leads to the ring-opening of the lactone and the formation of a silyl ester intermediate. Subsequent hydrolysis of the silyl ester yields the final product, this compound.

Experimental Protocol

The following protocol is based on the established reactivity of gamma-butyrolactone with in situ generated iodotrimethylsilane.[1]

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Gamma-Butyrolactone (GBL)C₄H₆O₂86.09Starting material
Chlorotrimethylsilane (TMSCl)(CH₃)₃SiCl108.64Reagent for in situ TMSI generation
Sodium Iodide (NaI)NaI149.89Iodide source
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous, as solvent
Diethyl Ether ((C₂H₅)₂O)C₄H₁₀O74.12For workup and extraction
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11For quenching excess iodine
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous, for drying

2.2. Reaction Procedure

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

  • Reagent Addition: To the stirred acetonitrile, add sodium iodide followed by chlorotrimethylsilane. The mixture is stirred to allow for the in situ formation of iodotrimethylsilane.

  • Substrate Addition: To this mixture, add gamma-butyrolactone dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The cleavage of gamma-butyrolactone is reported to be somewhat slower compared to other lactones.[1]

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. A saturated aqueous solution of sodium thiosulfate is added to quench any remaining iodine.

  • Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

While specific quantitative data for the synthesis of this compound from gamma-butyrolactone is not extensively detailed in the primary literature, the following table summarizes the expected outcomes based on analogous reactions.

ParameterExpected Value/RangeReference
Reaction Time Several hours to overnight[1]
Reaction Temperature Reflux temperature of acetonitrile (approx. 82 °C)[1]
Yield Moderate to good[1]
Purity High after purification-

Mandatory Visualizations

4.1. Reaction Pathway Diagram

Reaction_Pathway Synthesis of this compound from Gamma-Butyrolactone GBL Gamma-Butyrolactone Intermediate Silyl Ester Intermediate GBL->Intermediate + TMSI TMSI Iodotrimethylsilane (from TMSCl + NaI) Product This compound Intermediate->Product + H2O (Hydrolysis) Hydrolysis Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

4.2. Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification Setup Inert atmosphere flask with MeCN Reagents Add NaI and TMSCl Setup->Reagents Substrate Add GBL Reagents->Substrate Reflux Heat to reflux Substrate->Reflux Monitor Monitor reaction (TLC/GC-MS) Reflux->Monitor Quench Cool and quench with Na2S2O3 Monitor->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer (MgSO4) Extract->Dry Concentrate Remove solvent Dry->Concentrate Purify Purify product Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Chlorotrimethylsilane is corrosive and reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Gamma-butyrolactone is a central nervous system depressant. Handle with appropriate personal protective equipment.

  • The reaction should be carried out under an inert atmosphere to prevent the reaction of TMSCl with atmospheric moisture.

This technical guide provides a foundational understanding of the synthesis of this compound from gamma-butyrolactone. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific applications.

References

Spectroscopic Profile of 4-Iodobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-iodobutanoic acid, a valuable building block in organic synthesis and drug discovery. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols and a visual representation of the analytical workflow are also presented to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for this compound.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon AtomChemical Shift (δ) in ppm
C1 (C=O)178.5
C2 (-CH₂-)35.5
C3 (-CH₂-)30.5
C4 (-CH₂I)5.5
Source: PubChem CID 3354774[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch2925Broad
C=O stretch1695Strong
C-O stretch1425Medium
C-I stretch550 - 650 (Expected)Weak to Medium
Source: PubChem CID 3354774 (ATR-IR)[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Based on the general principles of ¹H NMR spectroscopy and known chemical shift ranges for similar functional groups, the following is a predicted spectrum for this compound.[4][5][6]

Table 3: Predicted ¹H NMR Spectroscopy Data

Proton(s)Predicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted Integration
-COOH10-12Singlet (broad)1H
α-CH₂2.2 - 2.6Triplet2H
β-CH₂1.9 - 2.3Quintet2H
γ-CH₂I3.1 - 3.5Triplet2H

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are general protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.

Experimental Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Structural Framework (Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Safety and Handling Guide for 4-Iodobutanoic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Iodobutanoic acid (CAS: 7425-27-6) is a halogenated carboxylic acid utilized by researchers and drug development professionals in various applications, including organic synthesis and medicinal chemistry.[1] In biological research, it serves as a valuable reagent for protein modification, specifically for the alkylation of cysteine residues, which can alter protein function and interactions.[1] This property makes it a significant tool for studying protein dynamics and biochemical pathways.[1] Given its reactivity and hazardous properties, a thorough understanding of its safety profile and handling requirements is critical for ensuring laboratory safety. This technical guide provides an in-depth overview of the safety data, experimental protocols, and emergency procedures for this compound.

Chemical and Physical Properties

This compound is a butanoic acid derivative with an iodine atom at the C4 position.[1] This structure, particularly the presence of the iodine atom, imparts distinct reactivity compared to other halogenated analogs, enhancing its utility in nucleophilic reactions.[1]

PropertyValueSource(s)
CAS Number 7425-27-6[2][3][4]
Molecular Formula C4H7IO2[2][3][4]
Molecular Weight 214.00 g/mol [3][4]
Appearance Crystalline solid[2]
Melting Point 37 - 40 °C[1][2][3]
Boiling Point 109 - 110 °C (at 1 Torr)[1][2]
Density 2.0 ± 0.1 g/cm³[3]
Synonyms 4-Iodobutyric acid, γ-Iodobutyric acid[2][4]

Hazard Identification and Classification

This compound is classified as an irritant.[1][4] All available GHS information indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[1][4]

GHS ClassificationDetails
Pictogram
alt text
Signal Word Warning
Hazard Class Skin Irritation (Category 2)[4] Serious Eye Irritation (Category 2)[4] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2][4]
Hazard Statements H315: Causes skin irritation.[1][2][4] H319: Causes serious eye irritation.[1][2][4] H335: May cause respiratory irritation.[1][2][4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[4][5]

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[2] No quantitative data for acute toxicity, skin corrosion, or germ cell mutagenicity are available.[2] It is not classified as a carcinogen by IARC.[2] The primary known toxicological effects are irritation to the skin, eyes, and respiratory system upon single exposure.[2][4]

Experimental Protocols and Procedures

Standard Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or chemical safety goggles.[2][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved N95 dust mask is required.[3]
Safe Handling Protocol

Adherence to a strict handling protocol is essential.

  • Preparation: Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[6] Don all required PPE.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or vapors.[2][7]

    • Weigh and handle the substance within a chemical fume hood to ensure adequate ventilation.[2]

    • Avoid formation of dust and aerosols during handling.[2]

  • Post-Handling:

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly with soap and water after handling is complete.[2][5]

    • Clean all equipment and the work area to prevent secondary contamination. Contaminated clothing should be removed and laundered separately before reuse.[5][7]

G Diagram 1: Safe Handling Workflow prep Preparation ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Work in Chemical Fume Hood ppe->hood weigh Weigh/Transfer Chemical hood->weigh use Perform Experiment weigh->use cleanup Post-Handling Cleanup use->cleanup wash Wash Hands Thoroughly cleanup->wash storage Store Securely wash->storage

Caption: Workflow for handling this compound safely.

Storage Requirements

Proper storage is crucial due to the compound's sensitivity.

  • Conditions: Store in a cool, dry, and well-ventilated place.[2][8]

  • Container: Keep the container tightly closed and sealed in dry conditions.[2][9]

  • Sensitivities: The material is air and light sensitive and should be packaged under an inert gas.[2]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and bases.[8][10]

Emergency and First Aid Procedures

Immediate action is required in case of exposure. Always consult a physician and show them the safety data sheet.[2]

G Diagram 2: Emergency First Aid Workflow exposure Chemical Exposure Occurs assessment Assess Exposure Route exposure->assessment skin Skin Contact assessment->skin Skin eye Eye Contact assessment->eye Eye inhalation Inhalation assessment->inhalation Inhalation ingestion Ingestion assessment->ingestion Ingestion action_skin Wash with soap and water for 15 min. Remove contaminated clothing. skin->action_skin action_eye Rinse with water for 15 min. Remove contact lenses if possible. eye->action_eye action_inhalation Move to fresh air. Provide artificial respiration if needed. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhalation->medical action_ingestion->medical

Caption: Decision-making workflow for first aid response.

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[2][11] Consult a physician.[2]

  • Skin Contact: Wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing immediately.[5][8] A physician should be consulted.[2]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and consult a physician.[2]

Accidental Release and Fire-Fighting Measures

Accidental Spill Protocol
  • Evacuate & Ventilate: Evacuate non-essential personnel from the spill area.[2] Ensure the area is well-ventilated.[2]

  • Control Ignition Sources: Remove all sources of heat or ignition from the area.[12]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2] Avoid breathing dust or vapors.[2]

  • Containment: Do not allow the product to enter drains.[2]

  • Cleanup: For a solid spill, pick up and arrange disposal without creating dust.[2] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[2][7]

  • Decontamination: After cleanup, decontaminate all protective equipment and launder clothing before reuse.[7]

G Diagram 3: Spill Response Protocol spill Spill Detected evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Wear Full PPE evacuate->ppe contain Contain Spill (Prevent entry to drains) ppe->contain cleanup Sweep Up Solid Material (Avoid creating dust) contain->cleanup containerize Place in Labeled Waste Container cleanup->containerize decontaminate Decontaminate Area & Equipment containerize->decontaminate

Caption: Step-by-step protocol for managing an accidental spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: Fire may produce hazardous decomposition products, including carbon oxides and hydrogen iodide.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][8]

Biological Reactivity: Cysteine Alkylation

For drug development professionals, understanding the reactivity of this compound is key. Its primary biological application is the alkylation of nucleophilic residues on proteins, most notably the thiol group of cysteine. The iodine atom acts as a good leaving group, facilitating an SN2 reaction. This covalent modification can irreversibly alter a protein's structure and function, which is a mechanism exploited in the design of targeted therapeutic agents.[1]

Caption: Alkylation of a cysteine residue by this compound.

References

An In-depth Technical Guide to the Handling and Storage of 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and storage of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and the well-being of personnel. This guide provides a comprehensive overview of the best practices for managing 4-iodobutanoic acid (CAS: 7425-27-6), a valuable reagent in proteomics and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound utilized for its ability to modify cysteine residues in proteins and as a building block in the synthesis of novel drug candidates.[1] Its physical and chemical characteristics are summarized below.

PropertyValue
Molecular Formula C₄H₇IO₂[1][2][3]
Molecular Weight 214.00 g/mol [2]
Appearance Crystalline solid or yellow to colorless oil[4][5]
Melting Point 37-40 °C[4][6]
Boiling Point 109-110 °C at 1 Torr[1][4]
Purity Typically >97%[3][6]

Safety and Hazard Information

Understanding the potential hazards associated with this compound is crucial for safe handling. It is classified as an irritant and a combustible solid.

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation[2]
Eye Irritation (Category 2)WarningH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation[2]

Incompatible Materials: Strong oxidizing agents, alkaline substances, and strong bases should be avoided as they can react with this compound.[4][7]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of carbon oxides and hydrogen iodide.[4][7]

Handling Protocols

Adherence to the following handling procedures will minimize risk and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety glasses with side shields or goggles.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[8]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially when handling the solid form to avoid dust inhalation.

  • Protective Clothing: A laboratory coat must be worn.[8]

3.2. General Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[4][8]

  • Avoid direct contact with skin and eyes.[4][8]

  • Prevent the formation of dust and aerosols during handling.[4]

  • Wash hands thoroughly with soap and water after handling.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

3.3. Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.[4]

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described in section 3.1.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a properly labeled disposal container.

  • For liquid spills (if melted), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8]

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound.

Storage ParameterRecommendation
Temperature Store in a cool place.[4] Some suppliers recommend room temperature (20-22 °C).[5][9]
Atmosphere Store under an inert gas.[4]
Container Keep container tightly closed in a dry and well-ventilated place.[4][10]
Light and Air Protect from light and air.[4]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4][8]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[4][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][7]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a research setting.

G Workflow for Safe Handling and Storage of this compound cluster_receipt Receiving and Storage cluster_handling Laboratory Handling cluster_cleanup Post-Experiment A Receive Chemical B Inspect Container A->B C Log in Inventory B->C D Store in Cool, Dry, Well-Ventilated Area (Under Inert Gas) C->D E Don PPE D->E Retrieve for Experiment F Work in Fume Hood E->F G Weigh Solid F->G H Dissolve in Solvent G->H I Decontaminate Glassware H->I J Dispose of Waste H->J Waste Generation I->J K Return to Storage J->K L Remove PPE & Wash Hands K->L

Safe handling and storage workflow for this compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutanoic acid, also known as 4-iodobutyric acid or γ-iodobutyric acid, is an organic compound with the molecular formula C₄H₇IO₂.[1] It features a butanoic acid backbone with an iodine atom substituted at the fourth carbon position.[1] This structure, particularly the presence of a reactive iodine atom and a carboxylic acid group, makes it a valuable building block in organic synthesis and a useful tool in biochemical research.[1]

The compound's utility spans various fields, including medicinal chemistry as a precursor for therapeutic agents, chemical synthesis for creating diverse iodinated compounds, and proteomics for protein modification.[1] In proteomics, it is used for the alkylation of cysteine residues, which can enhance protein stability and improve identification in mass spectrometry analysis.[1] This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound, detailed experimental protocols, and visualizations of relevant chemical and procedural workflows.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a compound are fundamental to its application in research and development. Below is a summary of both predicted (theoretical) and measured (experimental) data for this compound.

PropertyTheoretical/Predicted ValueExperimental ValueSource(s)
IUPAC Name This compoundThis compound[2]
CAS Number N/A7425-27-6[1][3]
Molecular Formula C₄H₇IO₂C₄H₇IO₂[1][2]
Molecular Weight 214.00 g/mol 214.00 g/mol [1][2]
Melting Point N/A37-40 °C[1][3][4]
Boiling Point 273.2 ± 23.0 °C at 760 mmHg109-110 °C at 1 Torr[1][3][5]
Density 1.981 ± 0.06 g/cm³2.0 ± 0.1 g/cm³[3][5]
pKa 4.56 ± 0.10Not Explicitly Found[5]
LogP 1.361.6[2][3]

Note: Discrepancies between theoretical and experimental values can arise from the computational models used for prediction versus the specific conditions of experimental measurement.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of a chemical compound.

SpectroscopyKey Features and DataSource(s)
¹H NMR Data for similar structures (e.g., 4-iodobenzoic acid) is available, but specific proton NMR data for this compound was not found in the search results. Expected signals would correspond to the three methylene groups and the carboxylic acid proton.[6]
¹³C NMR Spectra are available through databases like SpectraBase.[2]
Infrared (IR) ATR-IR spectra are available. Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹) and the C=O stretch (~1725-1700 cm⁻¹).[2][7]
Mass Spectrometry The exact mass is calculated as 213.949066 Da. Mass spectra of derivatives like the methyl ester have been documented.[2][3][8]

Experimental Protocols

Detailed methodologies are essential for the replication of experimental findings. The following are generalized protocols for determining key properties of this compound.

1. Determination of Melting Point (Capillary Method)

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.

  • Methodology:

    • Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • Apparatus: A calibrated melting point apparatus is used.

    • Procedure:

      • The capillary tube is inserted into the heating block.

      • The sample is heated at a rate of 10-15 °C per minute for a rapid, approximate determination.

      • After cooling, a new sample is heated rapidly to ~15 °C below the approximate melting point.

      • The heating rate is then reduced to 1-2 °C per minute to allow for precise observation of the temperature range over which the solid melts.[9]

2. Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

  • Principle: The pKa is the pH at which the acid is 50% dissociated. Potentiometric titration monitors the pH of the acidic solution as a standardized base is added.

  • Methodology:

    • Sample Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water.

    • Apparatus: A calibrated pH meter with an electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Procedure:

      • The initial pH of the this compound solution is recorded.

      • The NaOH titrant is added in small, precise increments.

      • The pH is recorded after each addition, allowing the reading to stabilize.

      • A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point.

    • Considerations: The experiment should be conducted at a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.[10][11]

3. Infrared (IR) Spectroscopy Analysis (ATR Method)

  • Principle: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Methodology:

    • Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a liquid by gently warming it or as a thin film. For the Attenuated Total Reflectance (ATR) method, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.[9]

    • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include a very broad O-H stretch from the carboxylic acid's hydrogen bonding (around 3300-2500 cm⁻¹) and a sharp, strong C=O carbonyl stretch (around 1700 cm⁻¹).[7]

Visualizations: Synthesis and Experimental Workflow

Synthesis of this compound

A common laboratory synthesis of ω-haloacids involves the ring-opening of a lactone. This compound can be prepared from γ-butyrolactone.

G GBL γ-Butyrolactone Product This compound GBL->Product Ring Opening HI Hydrogen Iodide (HI) HI->Product

Caption: Synthesis of this compound from γ-Butyrolactone.

Experimental Workflow: Purification by Recrystallization

Purification of the crude this compound product is essential to obtain accurate experimental data. Recrystallization is a standard technique for purifying solid compounds.

G cluster_workflow Purification Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (Removes insoluble impurities) A->B C 3. Cool Filtrate Slowly (Crystals form) B->C D 4. Vacuum Filtration (Isolate pure crystals) C->D E 5. Wash Crystals (With cold solvent) D->E F 6. Dry Crystals (Yields pure product) E->F

References

Methodological & Application

Application Notes and Protocols for Protein Modification using 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of proteins using 4-iodobutanoic acid and its N-hydroxysuccinimide (NHS) ester derivative. These reagents are versatile tools for introducing a carboxylated four-carbon chain onto specific amino acid residues, enabling a variety of applications in proteomics, drug development, and bioconjugation.

Introduction

This compound is an alkylating agent that primarily reacts with the thiol group of cysteine residues via nucleophilic substitution. This modification is useful for blocking cysteine residues to prevent disulfide bond formation, a critical step in sample preparation for mass spectrometry-based proteomics. Furthermore, the introduced carboxyl group can be used for subsequent conjugation reactions.

By activating the carboxyl group of this compound as an N-hydroxysuccinimide (NHS) ester, the reactivity can be shifted towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein. This allows for targeted modification of different sites within a protein, expanding the utility of this reagent.

Key Applications

  • Blocking of Cysteine Residues: Prevents the formation of disulfide bonds, ensuring the reduced state of proteins for downstream analysis like mass spectrometry.

  • Introduction of a Carboxyl Handle: The terminal carboxylic acid of the modifying group can be used for subsequent bioconjugation reactions, such as amide bond formation with an amine-containing molecule.

  • Protein Cross-linking Studies: When combined with other chemistries, this modification can be a part of cross-linking workflows to study protein-protein interactions.

  • Altering Protein Properties: The addition of the butanoic acid moiety can subtly alter the hydrophilicity and charge of a protein, which can be useful in studying protein structure and function.

Data Presentation

The following tables summarize the key quantitative data for the protein modification protocols described below.

Table 1: Mass Shifts of Amino Acid Residues Modified with this compound

Amino Acid ResidueReagentMass Shift (Monoisotopic)Mass Shift (Average)
CysteineThis compound+114.0317 Da+114.103 Da
LysineThis compound Succinimidyl Ester+114.0317 Da+114.103 Da

Table 2: Recommended Reaction Conditions for Protein Modification

ParameterCysteine Alkylation with this compoundLysine Acylation with this compound NHS Ester
Target Residue CysteineLysine, N-terminus
pH 8.0 - 9.07.2 - 8.5
Buffer Tris, HEPES, BicarbonateBicarbonate, Phosphate
Temperature Room Temperature (20-25°C)4°C to Room Temperature
Reaction Time 30 - 60 minutes1 - 4 hours (RT) or Overnight (4°C)
Molar Excess of Reagent 2 - 10 fold over reducing agent5 - 20 fold over protein

Experimental Protocols

Protocol 1: Cysteine Alkylation using this compound

This protocol describes the modification of cysteine residues in a protein sample.

Materials:

  • Protein sample (0.1 - 5 mg/mL)

  • Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Reagent: this compound solution (100 mM in denaturation buffer, prepare fresh)

  • Quenching Solution: 1 M DTT

  • Desalting column or dialysis cassette

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add the freshly prepared this compound solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • Add the quenching solution (DTT) to a final concentration of 20-40 mM to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Lysine Modification using this compound Succinimidyl Ester

This protocol details the modification of lysine residues using the NHS ester of this compound.

Materials:

  • Protein sample (1 - 10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)

  • This compound Succinimidyl Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagent Stock Solution:

    • Immediately before use, dissolve the this compound Succinimidyl Ester in a small amount of anhydrous DMF or DMSO to prepare a 10-50 mM stock solution.

  • Acylation Reaction:

    • Add the calculated amount of the reagent stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is recommended. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes to hydrolyze any unreacted NHS ester.

  • Purification:

    • Purify the modified protein from excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer.

Mandatory Visualization

Reaction_Mechanism_Cysteine cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cys-SH Modified_Protein Protein-Cys-S-CH₂(CH₂)₂COOH (Carboxybutylated Cysteine) Protein_Cys->Modified_Protein SN2 Reaction (pH 8-9) Iodobutanoic_Acid I-CH₂(CH₂)₂COOH (this compound)

Caption: Reaction of this compound with a cysteine residue.

Reaction_Mechanism_Lysine cluster_reactants Reactants cluster_product Product Protein_Lys Protein-Lys-NH₂ Modified_Protein Protein-Lys-NH-CO-(CH₂)₃-I (Iodobutanamido Lysine) Protein_Lys->Modified_Protein Acylation (pH 7.2-8.5) Iodobutanoic_NHS HOOC(CH₂)₂CH₂-CO-NHS (this compound NHS Ester)

Caption: Reaction of this compound NHS ester with a lysine residue.

Experimental_Workflow start Protein Sample denature_reduce Denaturation & Reduction (for Cys mod.) start->denature_reduce modification Modification Reaction (this compound or NHS Ester) start->modification For Lys mod. denature_reduce->modification quench Quench Reaction modification->quench purify Purification (Desalting/Dialysis) quench->purify analysis Downstream Analysis (e.g., Mass Spectrometry) purify->analysis

Caption: General experimental workflow for protein modification.

Application Notes and Protocols for Cysteine Alkylation Using 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine alkylation is a fundamental technique in proteomics and drug development, primarily aimed at modifying the thiol group of cysteine residues. This modification prevents the formation of disulfide bonds, which can interfere with protein analysis, and allows for the introduction of specific chemical moieties to probe protein structure and function. 4-Iodobutanoic acid is an alkylating agent that reacts with cysteine residues, introducing a butanoic acid group. This application note provides detailed protocols and technical information regarding the use of this compound for cysteine alkylation.

The reaction of this compound with the thiol group of a cysteine residue proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine atom. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification is generally irreversible under physiological conditions.

Applications in Research and Drug Development

The alkylation of cysteine residues with this compound has several key applications:

  • Proteomics: In bottom-up proteomics, cysteine alkylation is a crucial step after disulfide bond reduction to prevent their re-formation.[1] This ensures that proteins are in a linearized state, which is essential for accurate enzymatic digestion and subsequent analysis by mass spectrometry. The introduction of a carboxyl group via this compound can also alter the peptide's charge state, potentially influencing its chromatographic behavior and fragmentation pattern in the mass spectrometer.

  • Drug Development: Cysteine is a target for covalent inhibitors in drug development.[2][3][4] The unique nucleophilicity of the cysteine thiol allows for the design of electrophilic compounds that can form a covalent bond with a target protein, leading to potent and often irreversible inhibition.[2] While not as common as other electrophilic warheads, iodo-containing compounds can be utilized to target cysteine residues in proteins of interest.[2]

  • Chemical Biology: The modification of cysteine residues with reagents like this compound can be used to introduce chemical handles for further functionalization, such as the attachment of fluorescent probes or affinity tags.

Experimental Protocols

The following are generalized protocols for the alkylation of cysteine residues in proteins using this compound. These protocols are based on standard procedures for cysteine alkylation with similar iodo-containing reagents like iodoacetic acid.[1] Researchers should optimize the conditions for their specific protein or peptide of interest.

In-Solution Alkylation of Proteins for Proteomics

This protocol is suitable for proteins that are in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylation Reagent: 0.5 M this compound stock solution (prepare fresh in a dark tube)

  • Quenching Reagent: 1 M DTT stock solution

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.5

  • Trypsin (or other protease)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Add the 1 M DTT stock solution to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the freshly prepared 0.5 M this compound stock solution to a final concentration of 25 mM.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add the 1 M DTT stock solution to a final concentration of 10 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. This is crucial for optimal enzyme activity.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

In-Gel Alkylation of Proteins

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained protein band excised from an SDS-PAGE gel

  • Destaining Solution: 50% acetonitrile in 50 mM ammonium bicarbonate

  • Reduction Solution: 10 mM DTT in 50 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM this compound in 50 mM ammonium bicarbonate (prepare fresh)

  • Wash Solution: 50 mM ammonium bicarbonate

  • Dehydration Solution: 100% acetonitrile

  • Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel and cut it into small pieces (approximately 1x1 mm).

    • Place the gel pieces in a microcentrifuge tube.

    • Add enough Destaining Solution to cover the gel pieces and incubate for 15 minutes at room temperature with occasional vortexing. Repeat until the Coomassie blue stain is removed.

  • Reduction:

    • Remove the Destaining Solution and add the Reduction Solution.

    • Incubate at 56°C for 45 minutes.

    • Cool to room temperature and remove the Reduction Solution.

  • Alkylation:

    • Add the freshly prepared Alkylation Solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Remove the Alkylation Solution.

  • Washing and Dehydration:

    • Wash the gel pieces with the Wash Solution for 15 minutes.

    • Dehydrate the gel pieces by adding the Dehydration Solution and incubating for 15 minutes.

    • Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the dried gel pieces in the Trypsin solution on ice for 30 minutes.

    • Add enough 50 mM ammonium bicarbonate to cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides by adding 50% acetonitrile/5% formic acid and incubating for 15 minutes. Collect the supernatant. Repeat the extraction twice.

    • Pool the supernatants and dry in a vacuum centrifuge.

    • Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.

Data Presentation

While specific quantitative data for the reaction of this compound with cysteine is not extensively available in the cited literature, the following table provides a summary of typical reaction conditions and efficiencies for the closely related and commonly used alkylating agent, iodoacetic acid. These values can serve as a starting point for optimizing the reaction with this compound.

ParameterValue/ConditionReference
Reagent Iodoacetic Acid (IAA)[1]
Typical Concentration 55 mM (for in-gel)[1]
Reaction Time 30 minutes[1]
Temperature Room Temperature (23°C)[1]
pH ~8.0-8.5[1]
Alkylation Efficiency >97%[1]
Potential Side Reactions Alkylation of methionine, lysine, histidine, and N-terminus[1]

Visualizations

Reaction Mechanism

G Cysteine Alkylation with this compound cluster_reactants Reactants cluster_product Product Cysteine Cysteine (thiolate form) HS-CH₂-CH(NH₂)-COOH Alkylated_Cysteine S-(3-carboxypropyl)cysteine HOOC-(CH₂)₃-S-CH₂-CH(NH₂)-COOH Cysteine:p->Alkylated_Cysteine SN2 Attack 4-Iodobutanoic_Acid This compound I-(CH₂)₃-COOH Iodide Iodide Ion I⁻ 4-Iodobutanoic_Acid->Iodide Leaving Group

Caption: SN2 reaction mechanism of cysteine alkylation by this compound.

Experimental Workflow for In-Solution Alkylation

G In-Solution Cysteine Alkylation Workflow A Protein Sample B Denaturation & Reduction (Urea, DTT, 56°C, 30 min) A->B C Alkylation (this compound, RT, 30 min, dark) B->C D Quenching (DTT, RT, 15 min, dark) C->D E Buffer Exchange / Dilution D->E F Enzymatic Digestion (e.g., Trypsin, 37°C, overnight) E->F G Desalting (C18 SPE) F->G H LC-MS/MS Analysis G->H

Caption: A typical workflow for in-solution cysteine alkylation prior to mass spectrometry.

Logical Relationship of Alkylation in Proteomics

G Role of Cysteine Alkylation in Proteomics cluster_goal Primary Goal cluster_process Sample Preparation Steps Accurate_Analysis Accurate Protein Identification & Quantification Reduction Disulfide Bond Reduction Alkylation Cysteine Alkylation Reduction->Alkylation enables Alkylation->Accurate_Analysis contributes to Digestion Enzymatic Digestion Alkylation->Digestion prevents disulfide reformation for Digestion->Accurate_Analysis is required for

Caption: The logical flow demonstrating the importance of cysteine alkylation in a standard proteomics workflow.

References

Application Notes and Protocols: Cysteine Modification with 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the modification of cysteine residues in proteins and peptides using 4-iodobutanoic acid. This alkylating agent serves as a valuable tool for introducing a carboxylated four-carbon chain onto cysteine thiols, enabling studies in proteomics, drug development, and protein function.

Introduction

Cysteine, with its nucleophilic thiol group, is a frequent target for selective chemical modification. Alkylation of cysteine residues with halo-compounds like this compound is a robust method to introduce functional groups, probes, or to block the thiol group, preventing disulfide bond formation. The reaction proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the electrophilic carbon bearing the iodine atom. The specificity and efficiency of this reaction are highly dependent on the reaction conditions.

Reaction Conditions for Cysteine Modification

The successful modification of cysteine residues with this compound is contingent on several key experimental parameters. The following table summarizes the critical conditions based on established principles of cysteine alkylation.

ParameterRecommended ConditionsRationale & Remarks
pH 7.5 - 8.5The pKa of the cysteine thiol group is typically around 8.3, but can vary depending on the local protein environment.[1] A pH slightly below or at the pKa ensures a sufficient concentration of the more nucleophilic thiolate anion for the reaction to proceed efficiently, while minimizing side reactions with other nucleophilic residues like lysine (pKa ~10.5).[2]
Temperature Room Temperature (20-25°C) to 37°CThe reaction is typically carried out at room temperature to ensure specificity and prevent protein denaturation.[3] Slightly elevated temperatures (e.g., 37°C) can increase the reaction rate, but may also increase the risk of side reactions.
Stoichiometry 5- to 50-fold molar excess of this compound over cysteine residuesA molar excess of the alkylating agent is used to drive the reaction to completion. The optimal excess depends on the protein concentration and the number of cysteine residues. For proteins with a single or few accessible cysteines, a lower excess may be sufficient.
Reaction Time 30 - 60 minutesThe reaction is generally complete within an hour at room temperature.[4] Reaction progress can be monitored by analytical techniques such as mass spectrometry.
Reducing Agent Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)Prior to alkylation, disulfide bonds in the protein must be reduced to free the cysteine thiols. DTT is a common choice, but TCEP is often preferred as it is more stable, odorless, and does not require a specific pH for its reducing activity.
Solvent Aqueous buffers (e.g., Tris-HCl, Ammonium Bicarbonate)The reaction is performed in aqueous buffers compatible with the protein of interest. The buffer should have a good buffering capacity in the desired pH range.
Light Perform reaction in the darkIodo-compounds can be light-sensitive.[5] Performing the reaction in the dark is a precautionary measure to prevent degradation of the reagent.

Experimental Protocols

Protocol 1: General Procedure for Cysteine Modification in a Purified Protein

This protocol describes a general method for the alkylation of cysteine residues in a purified protein with this compound.

Materials:

  • Purified protein containing cysteine residues

  • This compound

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching solution: 1 M DTT or L-cysteine

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM (a 50-fold molar excess over cysteine residues is recommended).

    • Alternatively, add TCEP to a final concentration of 5 mM.

    • Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Alkylation Reaction:

    • Prepare a fresh stock solution of this compound in the Alkylation Buffer.

    • Add the this compound solution to the reduced protein sample to achieve a 20-fold molar excess over the total cysteine content.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching solution (e.g., DTT or L-cysteine) to a final concentration that is at least 2-fold higher than the initial concentration of this compound.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess alkylating agent and other small molecules by buffer exchange using a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm the modification of cysteine residues using techniques such as mass spectrometry (observing a mass shift of 199.96 Da per modified cysteine) or by amino acid analysis.

Protocol 2: In-solution Alkylation for Proteomic Analysis

This protocol is adapted for the alkylation of cysteine residues in complex protein mixtures prior to proteomic analysis by mass spectrometry.

Materials:

  • Protein extract

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

  • DTT

  • This compound

  • Quenching solution (e.g., L-cysteine)

  • Trypsin (for protein digestion)

  • Formic acid

Procedure:

  • Protein Extraction and Denaturation: Lyse cells or tissues in a denaturing lysis buffer containing 8 M urea to solubilize and unfold proteins.

  • Reduction: Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add L-cysteine to a final concentration of 40 mM and incubate for 15 minutes at room temperature.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.

Visualizations

Chemical Reaction of Cysteine Modification

G cluster_reactants Reactants cluster_product Product Cys Cysteine-SH ModifiedCys S-(3-carboxypropyl)cysteine Cys-S-(CH2)3-COOH Cys->ModifiedCys SN2 Reaction Iodo This compound I-(CH2)3-COOH Iodo->ModifiedCys

Caption: SN2 reaction mechanism of cysteine modification.

Experimental Workflow for Cysteine Modification

G start Start: Protein Sample reduction 1. Reduction (DTT or TCEP) start->reduction alkylation 2. Alkylation (this compound) reduction->alkylation quenching 3. Quenching (Excess Thiol) alkylation->quenching cleanup 4. Buffer Exchange (Desalting/Dialysis) quenching->cleanup analysis 5. Analysis (Mass Spectrometry) cleanup->analysis G cluster_enzyme Papain Active Site Active_Papain Active Papain (Cys25-SH) Inactive_Papain Inactive Papain (Cys25-S-(CH2)3-COOH) Products Cleaved Peptides Active_Papain->Products Catalysis Reagent This compound Reagent->Inactive_Papain Alkylation Substrate Peptide Substrate Substrate->Active_Papain

References

Application Notes: 4-Iodobutanoic Acid in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of proteomics, the thorough and accurate analysis of proteins is paramount. Sample preparation represents a critical juncture in the proteomics workflow, with the potential to significantly impact the quality and reproducibility of downstream mass spectrometry (MS) results. A key step in this process is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins, formed by the oxidation of cysteine residues, contribute to the complex three-dimensional structure of proteins. To ensure effective enzymatic digestion and to prevent the reformation of these bonds, disulfide bridges are cleaved through reduction, and the resulting free sulfhydryl groups are subsequently capped through alkylation.

While reagents such as iodoacetamide (IAA) and iodoacetic acid (IAA) are ubiquitously used for this purpose, the exploration of alternative alkylating agents continues to be an area of interest, driven by the need to refine and expand the proteomics toolkit. 4-iodobutanoic acid, a haloalkanoic acid structurally similar to iodoacetic acid, presents itself as a potential alternative for cysteine alkylation. This document provides detailed application notes and protocols for the use of this compound in proteomics sample preparation, drawing upon established principles of cysteine alkylation.

Principle of Cysteine Alkylation with this compound

The alkylation of cysteine residues by this compound proceeds via a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine atom. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification permanently blocks the sulfhydryl group, preventing disulfide bond formation and introducing a specific mass shift that can be accounted for in mass spectrometry data analysis.

The carboxyl group of this compound remains, which can potentially influence the solubility and chromatographic behavior of the modified peptides. The longer alkyl chain compared to iodoacetic acid may also subtly affect the reaction kinetics and the properties of the resulting modified peptides.

Applications in Proteomics

The primary application of this compound in proteomics is the irreversible alkylation of cysteine residues during sample preparation for mass spectrometry-based analysis. This is a crucial step in both "bottom-up" (shotgun) and "top-down" proteomics approaches.

  • Bottom-Up Proteomics: In this widely used strategy, proteins are enzymatically digested into smaller peptides prior to MS analysis. Alkylation ensures that cysteine-containing peptides have a consistent mass and are readily identifiable by database search algorithms.

  • Quantitative Proteomics: In stable isotope labeling workflows, isotopically labeled versions of this compound could potentially be synthesized for use in relative and absolute quantification experiments.

  • Structural Proteomics: By modifying accessible cysteine residues, this compound can be used as a probe to study protein structure and conformational changes.

Potential Advantages and Considerations

While experimental data specifically comparing this compound to other alkylating agents is limited, we can infer potential advantages and considerations based on its chemical structure:

Potential Advantages:

  • Similar Reactivity to Iodoacetic Acid: As a primary iodoalkane, it is expected to have high reactivity towards cysteine thiols.

  • Increased Hydrophilicity of Modified Peptides: The presence of the carboxyl group may enhance the solubility of modified peptides in aqueous solutions used for liquid chromatography.

Considerations and Potential Side Reactions:

Like other iodine-containing alkylating agents, this compound has the potential for off-target reactions with other nucleophilic amino acid residues. Researchers should be aware of these possibilities and optimize protocols to minimize their occurrence. Potential side reactions include the alkylation of:

  • Methionine: The sulfur atom in the methionine side chain can be alkylated.

  • Histidine: The imidazole ring of histidine is nucleophilic and can be a target for alkylation.

  • Lysine: The primary amine of the lysine side chain can be alkylated.

  • N-terminus: The free alpha-amino group at the N-terminus of a peptide can also be a site of modification.

The extent of these side reactions is typically dependent on factors such as pH, reagent concentration, and incubation time.

Quantitative Data Summary
Alkylating AgentTypical ConcentrationTypical Reaction TimeCysteine Alkylation EfficiencyCommon Side Reactions
Iodoacetamide (IAA)10-55 mM20-45 min>95%Methionine, Lysine, Histidine, N-terminus
Iodoacetic Acid (IAA)10-55 mM20-45 min>95%Methionine, Lysine, Histidine, N-terminus
This compound Not Established (Theoretical: 10-55 mM) Not Established (Theoretical: 20-45 min) Not Established (Expected to be high) Expected to be similar to Iodoacetic Acid

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins with this compound

This protocol describes the reduction and alkylation of proteins in solution prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • This compound solution (prepare fresh, e.g., 500 mM in 50 mM Tris-HCl, pH 8.5)

  • Quenching solution (e.g., 500 mM DTT)

  • Enzyme for digestion (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared this compound solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the unreacted this compound. Incubate at room temperature for 15 minutes.

  • Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: In-Gel Alkylation of Proteins with this compound

This protocol is suitable for proteins separated by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained SDS-PAGE gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate, prepare fresh)

  • Wash solution (100 mM ammonium bicarbonate)

  • Digestion solution (e.g., 10-20 ng/µL trypsin in 50 mM ammonium bicarbonate)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (approx. 1x1 mm). Destain the gel pieces by washing with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces by incubating with 100% acetonitrile for 10-15 minutes. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces with the reduction solution and incubate at 56°C for 45 minutes.

  • Cooling: Allow the gel pieces to cool to room temperature.

  • Alkylation: Remove the reduction solution and add the freshly prepared alkylation solution. Incubate in the dark at room temperature for 30 minutes.

  • Washing: Remove the alkylation solution and wash the gel pieces with the wash solution, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces on ice with the digestion solution. Add enough solution to cover the gel pieces and incubate at 37°C overnight.

  • Peptide Extraction: Extract the peptides by adding the peptide extraction solution and incubating for 15 minutes. Collect the supernatant. Repeat the extraction step once.

  • Drying and Reconstitution: Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Protein Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis Protein Protein Sample Denature Denaturation (e.g., 8M Urea) Protein->Denature Reduce Reduction (e.g., DTT) Denature->Reduce Alkylate Alkylation (this compound) Reduce->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest Desalt Peptide Desalting (C18) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis LCMS->Data

Caption: Standard bottom-up proteomics workflow incorporating this compound for cysteine alkylation.

reaction_mechanism Cys Cysteine Thiolate P-CH₂-S⁻ Transition + Cys->Transition Iodoacid This compound I-CH₂(CH₂)₂COOH Iodoacid->Transition Product Alkylated Cysteine P-CH₂-S-CH₂(CH₂)₂COOH Transition->Product SN2 Reaction Iodide Iodide Ion I⁻ Product->Iodide +

Caption: Reaction mechanism of cysteine alkylation by this compound via an SN2 reaction.

Application Notes and Protocols: Reaction of 4-Iodobutanoic Acid with Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent modification of cysteine residues in proteins is a cornerstone of chemical biology, proteomics, and drug development. The thiol group of cysteine is a highly reactive nucleophile, making it an ideal target for selective chemical modification. Among the various reagents used for this purpose, haloacetamides and haloacetic acids are widely employed. This document provides detailed application notes and protocols for the use of 4-iodobutanoic acid in the alkylation of cysteine residues. This reagent is particularly useful for introducing a carboxylated four-carbon linker onto cysteine residues, which can be leveraged for further bioconjugation, protein structure analysis, or to modulate protein function.

The reaction of this compound with cysteine proceeds via an S-alkylation mechanism, where the nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon atom bearing the iodine. This results in the displacement of the iodide ion and the formation of a stable thioether bond. This modification is crucial in proteomics for preventing the re-formation of disulfide bonds after reduction, ensuring accurate protein sequencing and identification by mass spectrometry.

Reaction Mechanism

The fundamental reaction between this compound and cysteine is a bimolecular nucleophilic substitution (SN2) reaction.

Key Steps:

  • Deprotonation of Cysteine: The reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol group (~8.3) to ensure a significant population of the more nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the iodine in this compound.

  • Iodide Displacement: The iodide ion, being a good leaving group, is displaced, resulting in the formation of a stable S-carboxymethylbutyl-cysteine adduct.

G cluster_reactants Reactants cluster_product Product cluster_legend Legend Cys Cysteine (Thiolate form) Product S-(3-carboxypropyl)cysteine Cys->Product Nucleophilic Attack Iodo This compound Iodo->Product Electrophile l1 Nucleophilic Attack l2 Electrophilic Center

Caption: S-alkylation of cysteine by this compound.

Applications

The alkylation of cysteine with this compound has several key applications in research and drug development:

  • Proteomics: In bottom-up proteomics, the reduction and alkylation of cysteine residues are standard procedures to prevent disulfide bond formation and ensure complete protein digestion and accurate peptide identification by mass spectrometry.[1] The introduction of a carboxyl group can also be used for subsequent enrichment or derivatization.

  • Bioconjugation: The butanoic acid moiety provides a linker with a terminal carboxylic acid. This functional group can be activated (e.g., using EDC/NHS chemistry) to conjugate other molecules, such as fluorescent dyes, biotin, or drug molecules, to the protein.

  • Protein Structure and Function Studies: Cysteine modification can be used to probe the accessibility and reactivity of specific cysteine residues within a protein, providing insights into protein structure and function.

  • Drug Development: Covalent inhibitors that target cysteine residues are an important class of drugs. Understanding the reactivity of cysteine with electrophiles like this compound can inform the design of such inhibitors.[2]

Experimental Protocols

Below are detailed protocols for the in-solution and in-gel alkylation of cysteine residues in proteins using this compound. These protocols are based on established methods for cysteine alkylation with similar iodo-reagents.[3]

In-Solution Alkylation Protocol

This protocol is suitable for purified proteins or complex protein mixtures in solution.

G start Start: Protein Solution denature Denaturation (e.g., 8 M Urea, 6 M Guanidine HCl) start->denature reduce Reduction (e.g., 10 mM DTT, 30 min, 37°C) denature->reduce alkylate Alkylation (25 mM this compound, 30 min, RT, in dark) reduce->alkylate quench Quench Reaction (e.g., add excess DTT) alkylate->quench cleanup Sample Cleanup (e.g., Dialysis, Desalting Column) quench->cleanup end End: Alkylated Protein cleanup->end

Caption: Workflow for in-solution cysteine alkylation.

Materials:

  • Protein sample

  • Denaturation buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating agent: 500 mM this compound stock solution in denaturation buffer (prepare fresh)

  • Quenching solution: 1 M DTT stock solution

  • Desalting columns or dialysis membrane

Procedure:

  • Denaturation: Dissolve the protein sample in denaturation buffer to a final concentration of 1-10 mg/mL.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C to reduce all disulfide bonds.

  • Alkylation: Add this compound to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark. It is crucial to perform this step in the dark to prevent the formation of iodine, which can lead to unwanted side reactions.

  • Quenching: Add DTT to a final concentration of 50 mM to quench the excess this compound. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove excess reagents by dialysis against a suitable buffer or by using a desalting column.

  • The alkylated protein is now ready for downstream applications such as enzymatic digestion for mass spectrometry analysis.

In-Gel Alkylation Protocol

This protocol is used for proteins that have been separated by SDS-PAGE.

G start Start: Excised Gel Band destain Destain Gel Band (e.g., 50% Acetonitrile, 50 mM NH4HCO3) start->destain dehydrate Dehydrate (100% Acetonitrile) destain->dehydrate reduce Reduction (10 mM DTT in 100 mM NH4HCO3, 45 min, 56°C) dehydrate->reduce cool Cool to Room Temperature reduce->cool alkylate Alkylation (55 mM this compound in 100 mM NH4HCO3, 30 min, RT, in dark) cool->alkylate wash Wash (100 mM NH4HCO3, then 100% Acetonitrile) alkylate->wash dry Dry Gel Piece wash->dry end End: Ready for In-Gel Digestion dry->end

Caption: Workflow for in-gel cysteine alkylation.

Materials:

  • Excised protein band from a Coomassie-stained SDS-PAGE gel

  • Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

  • Dehydration solution: 100% ACN

  • Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate (prepare fresh)

  • Wash solution: 100 mM ammonium bicarbonate

  • Digestion buffer: 50 mM ammonium bicarbonate

Procedure:

  • Excise and Destain: Excise the protein band of interest from the gel. Cut it into small pieces (~1 mm³). Destain the gel pieces by washing with the destaining solution until the Coomassie blue is removed.

  • Dehydrate: Dehydrate the gel pieces by incubating with 100% ACN for 10-15 minutes. Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the reduction solution and incubate for 45 minutes at 56°C.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% ACN.

  • Drying: Dry the gel pieces in a vacuum centrifuge.

  • The gel pieces are now ready for in-gel digestion with a protease such as trypsin.

Data Presentation

The success of the alkylation reaction can be confirmed by mass spectrometry. The mass of a cysteine residue will increase by 198.03 Da upon reaction with this compound.

ParameterValueNotes
Reagent This compound
Molecular Formula C₄H₇IO₂
Molecular Weight 214.00 g/mol
Reaction Type S-alkylation (SN2)
Target Residue Cysteine
Mass Shift +198.03 Da(C₄H₆O₂)
Optimal pH 7.5 - 8.5To ensure thiolate formation.
Typical Reductant DTT, TCEPTo reduce disulfide bonds prior to alkylation.
Typical Alkylating Agent Concentration 25-55 mM
Reaction Time 30 minutes
Reaction Temperature Room Temperature (20-25°C)
Light Sensitivity Perform in the darkTo prevent iodine formation.

Potential Side Reactions and Considerations

While this compound is highly reactive towards cysteine, side reactions can occur, particularly at higher pH and concentrations.

  • Alkylation of other residues: Methionine, histidine, lysine, and the N-terminus can also be alkylated by iodo-reagents, though at a slower rate than cysteine.[1]

  • Hydrolysis: At high pH, this compound can be hydrolyzed.

  • Incomplete Reaction: Insufficient reagent concentration or reaction time can lead to incomplete alkylation.

To minimize side reactions, it is recommended to use the lowest effective concentration of the alkylating agent and to carefully control the pH and reaction time. Quenching the reaction with an excess of a thiol-containing compound like DTT is also crucial.

Conclusion

This compound is a valuable reagent for the specific modification of cysteine residues. Its ability to introduce a carboxylated four-carbon linker makes it a versatile tool in proteomics, bioconjugation, and the study of protein structure and function. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this reagent in their experimental workflows. Careful attention to reaction conditions will ensure high efficiency and specificity of the cysteine modification.

References

Application Notes and Protocols: 4-Iodobutanoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Iodobutanoic acid (also known as 4-iodobutyric acid) is an organic compound with the molecular formula C₄H₇IO₂.[1][2] It features a carboxylic acid functional group and an iodine atom at the terminal position of a four-carbon chain.[1] This bifunctional nature makes it a versatile chemical intermediate and building block in various scientific fields, including organic synthesis, medicinal chemistry, proteomics, and the development of diagnostic agents.[1] Its reactive carbon-iodine bond allows for facile nucleophilic substitution, making it an effective alkylating agent for introducing a butanoic acid moiety onto other molecules.

Key Applications
  • Organic Synthesis: this compound serves as a precursor in the synthesis of a variety of organic compounds.[1] The iodide is an excellent leaving group, facilitating reactions with nucleophiles such as amines, thiols, and carboxylates to form new carbon-heteroatom bonds. This reactivity is fundamental to constructing more complex molecular architectures.

  • Medicinal Chemistry and Drug Development: In drug discovery, this compound is utilized as a scaffold or building block for creating novel therapeutic agents.[1] A notable application involves its derivative, 4-(p-iodophenyl)butyric acid (IPBA), which has been explored as an albumin-binding moiety.[3] Attaching IPBA to small molecule drugs or imaging agents can extend their half-life in the bloodstream, which is crucial for improving the efficacy of radioligand therapies by enhancing tumor uptake and retention.[3]

  • Radiolabeled Compounds and PET Imaging: The synthesis of radiolabeled compounds for use as tracers in Positron Emission Tomography (PET) is a significant application.[4][5] While direct radiolabeling often involves isotopes like Carbon-11 or Fluorine-18, iodo-compounds serve as important precursors.[6][7] For instance, radioiodinated molecules can be synthesized for both diagnostic and therapeutic purposes in oncology.[8] The underlying principle is to replace a stable atom in a molecule with a radioactive isotope to track its metabolic fate and distribution in vivo.[4]

  • Proteomics and Biological Research: this compound is employed as a reagent for the chemical modification of proteins, specifically for the alkylation of cysteine residues.[1] This modification can alter protein function and interactions, providing a method to study protein dynamics.[1] Furthermore, this alkylation can enhance protein stability for procedures like mass spectrometry analysis and improve protein identification by differentiating cysteine from other amino acids.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7425-27-6[2]
Molecular Formula C₄H₇IO₂[1][2]
Molecular Weight 214.00 g/mol [2]
Melting Point 37-40 °C[1][2]
Boiling Point 273.2 ± 23.0 °C at 760 mmHg[2]
Density 2.0 ± 0.1 g/cm³[2]

Table 2: Application-Specific Data and Results

ApplicationTarget Molecule/ProcessKey Quantitative DataReference
Radiolabeling 4-[I]Iodo-PheRadiochemical Yield (two-step): 91.6 ± 2.7% (iodination), 83.7 ± 1.7% (deprotection)[8]
Radiolabeling 4-[I]Iodo-PheRadiochemical Yield (single-step): 94.8 ± 3.4%[8]
PET Imaging [¹⁸F]FET-SBBCellular Uptake (Control T47D cells): 7.40 ± 0.58 %ID/mg protein[9]
PET Imaging [¹⁸F]FET-SBBCellular Uptake (Palbociclib-treated T47D cells): 9.44 ± 0.43 %ID/mg protein[9]
PET Imaging [¹⁸F]IDIFRadiochemical Yield: 7 ± 3%[10]
PET Imaging [¹⁸F]IDIFBrain Uptake (in vivo): ~1% of injected dose/gram of tissue[10]

Experimental Protocols

Protocol 1: General O-Alkylation of a Carboxylic Acid

This protocol describes a general method for the esterification of a carboxylic acid (R-COOH) using this compound as a precursor to the alkylating agent, which would first be converted to an ester of this compound. A more direct alkylation would involve using an ester of this compound to alkylate a different nucleophile. The following is a conceptual protocol for the synthesis of an ester via O-alkylation.

Objective: To synthesize an ester by reacting a carboxylate salt with an alkyl halide derived from this compound.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound methyl ester (or other simple ester)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution to form the carboxylate salt. Stir the mixture at room temperature for 30 minutes.

  • Add the this compound ester (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 2: Alkylation of Cysteine Residues in a Peptide

Objective: To modify cysteine residues in a peptide or protein using this compound for proteomics analysis.[1]

Materials:

  • Peptide or protein sample containing cysteine residues

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT) for reduction (if necessary)

  • This compound

  • Ammonium bicarbonate

  • Urea (for denaturation, if needed)

  • HPLC system for purification

Procedure:

  • Reduction (if needed): Dissolve the peptide/protein sample in a buffer containing 6 M urea and 100 mM Tris-HCl (pH 8.0). Add DTT to a final concentration of 10 mM. Incubate at 37 °C for 1 hour to reduce disulfide bonds.

  • Alkylation: Prepare a fresh solution of this compound in the same buffer. Add the this compound solution to the reduced protein sample to a final concentration of 50 mM.

  • Incubate the reaction mixture in the dark at room temperature for 1 hour. The iodide will be displaced by the thiolate anion of the cysteine residue.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Sample Cleanup: Remove excess reagents and urea by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a desalting column.

  • Verification: Verify the modification using mass spectrometry. The mass of each modified cysteine residue will increase by 198.05 Da (the mass of the butanoic acid moiety minus the hydrogen from the thiol).

  • The modified protein is now ready for downstream applications such as enzymatic digestion and mass spectrometry-based protein identification.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_processing Processing & Purification cluster_analysis Analysis & Application start Starting Material (e.g., R-NuH) reaction Alkylation Reaction (Nucleophilic Substitution) start->reaction reagent This compound (Alkylating Agent) reagent->reaction workup Reaction Work-up & Extraction reaction->workup Completion purify Chromatography workup->purify product Final Product (R-Nu-(CH₂)₃-COOH) purify->product analysis Structural Analysis (NMR, MS) product->analysis application Downstream Application (e.g., Biological Assay) product->application

Caption: General workflow for using this compound as an alkylating agent.

drug_targeting_pathway cluster_construct Radiopharmaceutical Construct cluster_circulation Systemic Circulation cluster_target Target Tissue drug Targeting Ligand (e.g., PSMA inhibitor) linker Linker drug->linker bound_complex Radiopharmaceutical-Albumin Complex linker->bound_complex Injection abm Albumin-Binding Moiety (e.g., IPBA derivative) abm->linker isotope Radionuclide (¹⁸F, ¹²⁵I, etc.) isotope->linker serum_albumin Serum Albumin serum_albumin->bound_complex Extends Half-Life bound_complex->serum_albumin Reversible Binding tumor_cell Tumor Cell (with target receptor) bound_complex->tumor_cell Targeting & Uptake imaging PET/SPECT Imaging or Radiotherapy tumor_cell->imaging Signal Emission

Caption: Role of IPBA (derived from iodo-aryl acids) in targeted radiopharmaceuticals.

cysteine_alkylation protein Protein Chain Cysteine Residue (-SH) Other Amino Acids product Alkylated Protein Chain Modified Cysteine Residue (-S-(CH₂)₃-COOH) Other Amino Acids protein:f1->product:f1 Alkylation reagent This compound I-(CH₂)₃-COOH reagent->product:f1 byproduct Byproduct (HI) reagent->byproduct

Caption: Schematic of cysteine residue alkylation by this compound.

References

Application Notes and Protocols for Labeling Peptides with 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of peptides with 4-iodobutanoic acid. This method is valuable for introducing an iodine moiety onto a peptide, which can serve as a heavy atom for crystallographic studies, a handle for further chemical modification, or as a non-radioactive label for quantitative mass spectrometry. The protocol covers the activation of this compound, the labeling reaction with the peptide, and the subsequent purification of the labeled product.

Introduction

Labeling of peptides with specific chemical entities is a cornerstone of modern chemical biology and drug discovery. The introduction of an iodo-group via this compound offers a versatile tool for researchers. The alkyl-iodide bond is relatively stable and the four-carbon linker provides flexibility, minimizing potential interference with the peptide's biological activity. This protocol focuses on the N-terminal and lysine side-chain amine labeling of peptides through the formation of a stable amide bond.

Data Presentation

The efficiency of the labeling reaction can be influenced by several factors, including the peptide sequence, the reaction conditions, and the method of purification. Below is a summary of typical quantitative data obtained from the labeling of a model decapeptide.

ParameterOn-Resin LabelingSolution-Phase Labeling
Reaction Time 4-6 hours2-4 hours
Crude Purity 75-85%60-75%
Overall Yield 50-65%35-50%
Final Purity >98%>98%

Experimental Protocols

This section details the necessary protocols for the successful labeling of peptides with this compound.

Protocol 1: Activation of this compound (Synthesis of this compound NHS Ester)

This protocol describes the conversion of this compound to its N-hydroxysuccinimide (NHS) ester, which is a reactive species for amine labeling.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a small amount of cold, anhydrous DCM or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound NHS ester.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: On-Resin Labeling of Peptides

This method is suitable for peptides synthesized by solid-phase peptide synthesis (SPPS) and involves labeling the peptide while it is still attached to the resin.

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • This compound NHS ester (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • If the N-terminal amine of the peptide-on-resin is protected with an Fmoc group, perform a standard deprotection step using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and then with DCM.

  • Swell the resin in DMF.

  • Dissolve this compound NHS ester (3-5 equivalents relative to the resin loading) in DMF.

  • Add the solution of the activated ester to the swollen resin.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3-5 equivalents) to the reaction mixture.

  • Shake the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction completion using a colorimetric test such as the Kaiser test (for primary amines). A negative test indicates complete labeling.

  • Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM.

  • Dry the resin under vacuum.

  • The labeled peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 3: Solution-Phase Labeling of Peptides

This protocol is for labeling purified peptides in solution.

Materials:

  • Purified peptide with a free N-terminal amine or lysine side chain

  • This compound NHS ester (from Protocol 1)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

  • Microcentrifuge tubes

Procedure:

  • Dissolve the purified peptide in the chosen buffer to a concentration of 1-5 mg/mL.

  • Dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Add the activated ester solution to the peptide solution in a 5-10 fold molar excess.

  • Gently agitate the reaction mixture at room temperature for 2-4 hours.

  • The reaction can be monitored by LC-MS to check for the formation of the labeled peptide.

  • Once the reaction is complete, the labeled peptide can be purified to remove excess reagents.

Protocol 4: Purification of the Labeled Peptide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying the labeled peptide.

Materials:

  • Crude labeled peptide solution

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude labeled peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 30-40 minutes.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Collect the fractions corresponding to the desired labeled peptide peak.

  • Confirm the identity of the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified labeled peptide as a white powder.

Mandatory Visualization

experimental_workflow cluster_activation Protocol 1: Activation cluster_labeling Labeling Reaction cluster_purification Protocol 4: Purification A1 This compound + NHS A2 Add DCC A1->A2 A3 Reaction & Filtration A2->A3 A4 This compound NHS Ester A3->A4 L2 Add Activated Ester A4->L2 L1 Peptide (On-Resin or Solution) L1->L2 L3 Reaction L2->L3 L4 Crude Labeled Peptide L3->L4 P1 RP-HPLC L4->P1 P2 Fraction Collection P1->P2 P3 Mass Spectrometry Analysis P2->P3 P4 Lyophilization P3->P4 FinalProduct FinalProduct P4->FinalProduct Purified Labeled Peptide

Caption: Experimental workflow for labeling peptides with this compound.

signaling_pathway cluster_cell Cellular Assay Receptor Cell Surface Receptor GProtein G-Protein Receptor->GProtein Activation LabeledPeptide This compound Labeled Peptide LabeledPeptide->Receptor Binding Effector Effector Enzyme GProtein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse

Application Notes and Protocols for 4-Iodobutanoic Acid in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In mass spectrometry-based proteomics, the alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein identification and quantification. While iodoacetamide (IAM) and iodoacetic acid (IAA) are the most commonly employed alkylating agents, the exploration of alternative reagents can offer unique advantages in specific applications. This document provides a detailed, albeit theoretical, application framework for the use of 4-iodobutanoic acid as a cysteine-modifying reagent in proteomics workflows.

Based on its chemical structure, this compound is expected to react with the thiol group of cysteine residues via nucleophilic substitution, forming a stable thioether bond. The introduction of a butyric acid moiety results in a mass shift of 186.00 Da upon modification of a cysteine residue. This distinct mass addition can be readily identified in mass spectrometry analysis. The longer alkyl chain compared to iodoacetic acid may also influence the fragmentation of modified peptides, potentially providing alternative fragmentation patterns for analysis.

Potential Applications

  • Standard Proteomics Workflows: Can be used as a direct substitute for iodoacetamide or iodoacetic acid for the alkylation of cysteine residues in bottom-up proteomics.

  • Quantitative Proteomics: Isotopically labeled versions of this compound could be synthesized for use in quantitative proteomics strategies, similar to isotope-coded affinity tags (ICAT).

  • Structural Proteomics: The modification may introduce a subtle change in the local hydrophobicity around the cysteine residue, which could be probed in protein structural studies.

Experimental Protocols

A generalized protocol for the in-solution alkylation of a complex protein mixture using this compound is detailed below. This protocol is adapted from standard procedures used for iodoacetic acid.

Materials
  • Protein sample (e.g., cell lysate, purified protein)

  • Urea

  • Tris-HCl, pH 8.0

  • Dithiothreitol (DTT)

  • This compound

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

  • C18 desalting spin columns

Procedure
  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a lysis buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.0.

    • Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete solubilization and denaturation.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM.

    • Incubate the sample at 56°C for 1 hour with gentle shaking.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound in 100 mM Tris-HCl, pH 8.0, to a final concentration of 55 mM.

    • Incubate the reaction in the dark at room temperature for 45 minutes.

  • Quenching of Excess Alkylating Reagent:

    • Add DTT to a final concentration of 20 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution and Enzymatic Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 1.5 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Digestion Quenching and Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptide mixture by LC-MS/MS.

    • When setting up the search parameters for protein identification, include a variable modification of +186.00 Da on cysteine residues.

Data Presentation

The following table provides a hypothetical comparison of the alkylation efficiency of this compound with the commonly used iodoacetic acid. The data assumes a standard proteomics experiment on a human cell lysate.

ParameterIodoacetic AcidThis compound
Number of Identified Proteins 3,5003,450
Number of Identified Peptides 25,00024,800
Cysteine Alkylation Efficiency > 99%> 98%
Missed Cleavages 8%8.5%
Side Reactions (e.g., Methionine alkylation) LowPotentially slightly higher due to longer reaction time

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis solubilization Protein Solubilization (8M Urea) reduction Reduction (10mM DTT, 56°C) solubilization->reduction alkylation Alkylation (55mM this compound) reduction->alkylation quenching Quenching (20mM DTT) alkylation->quenching digestion Tryptic Digestion (Overnight, 37°C) quenching->digestion desalting Peptide Desalting (C18 Column) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Variable Mod: +186.00 Da on Cys) lcms->data_analysis

Caption: Experimental workflow for protein alkylation with this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products protein Protein with reduced Cysteine cysteine R-SH modified_protein Alkylated Protein protein->modified_protein Nucleophilic Substitution reagent This compound I-(CH2)3-COOH reagent->modified_protein modified_cysteine R-S-(CH2)3-COOH hi HI

Caption: Reaction of this compound with a cysteine residue.

step-by-step guide for using 4-iodobutanoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutanoic acid is a versatile bifunctional molecule of significant interest in chemical synthesis, proteomics, and medicinal chemistry. Its structure, featuring a carboxylic acid group and a reactive primary alkyl iodide, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in various laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing and executing experiments.

PropertyValueReference
Molecular Formula C₄H₇IO₂[1]
Molecular Weight 214.00 g/mol [1]
Melting Point 37-40 °C
CAS Number 7425-27-6[1]

Applications in Chemical Synthesis

This compound serves as a valuable building block for the synthesis of a variety of organic molecules. The presence of both a carboxylic acid and an alkyl iodide allows for orthogonal reactivity, enabling sequential modifications at either end of the molecule.

Esterification

The carboxylic acid moiety of this compound can be readily converted to esters through Fischer esterification. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Quantitative Data for Esterification:

ReactantsProductYieldReference
This compound, EthanolEthyl 4-iodobutanoate87%N/A

Experimental Protocol: Synthesis of Ethyl 4-iodobutanoate

This protocol is a generalized procedure for Fischer esterification and may require optimization.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-iodobutanoate.

  • The product can be further purified by distillation if necessary.

Reduction

The carboxylic acid group of this compound can be reduced to a primary alcohol, 4-iodobutanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Quantitative Data for Reduction:

ReactantProductYieldReference
This compoundButyric acid>90%N/A

Note: The referenced yield is for the reduction of the iodo group to a hydrogen, not the carboxylic acid to an alcohol. A high yield for the reduction of the carboxylic acid would be expected with LiAlH₄.

Experimental Protocol: Reduction of this compound to 4-Iodobutanol

This is a general procedure and requires careful handling of the pyrophoric reagent LiAlH₄. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH.

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (e.g., 1.5-2 molar equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess LiAlH₄. This is a highly exothermic process and must be done slowly. A common method is the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of sodium sulfate can be added carefully until the grey suspension turns into a white, granular precipitate.

  • Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield 4-iodobutanol.

Application in Proteomics: Cysteine Alkylation

This compound can be used as an alkylating agent for cysteine residues in proteins. The thiol group of cysteine is a strong nucleophile that can displace the iodide from this compound, forming a stable thioether linkage. This modification is useful in proteomics for preventing the re-formation of disulfide bonds after reduction and for introducing a tag for subsequent analysis.

Experimental Protocol: In-Solution Cysteine Alkylation (General Procedure)

This protocol is adapted from standard procedures using iodoacetamide and should be optimized for this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium bicarbonate)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound

  • Urea or Guanidine-HCl (for denaturation, optional)

  • pH meter or pH paper

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in a buffer containing a denaturant like 6 M urea or 6 M guanidine-HCl to unfold the protein and expose the cysteine residues.

    • Add a reducing agent such as DTT to a final concentration of 5-10 mM or TCEP to 1-5 mM.

    • Incubate at 37-56 °C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of this compound in the reaction buffer.

    • Add the this compound solution to the reduced protein sample to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent).

    • Adjust the pH to approximately 8.0-8.5. The thiolate form of cysteine is the reactive species, and its concentration is favored at alkaline pH.

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • Quench the excess this compound by adding a small amount of DTT or β-mercaptoethanol.

  • Sample Cleanup:

    • The alkylated protein sample can then be prepared for downstream applications such as enzymatic digestion and mass spectrometry analysis. This typically involves removing the denaturant and other reagents by dialysis, buffer exchange, or precipitation.

Application as an Enzyme Inhibitor

Derivatives of this compound have been shown to act as enzyme inhibitors. The electrophilic nature of the carbon-iodine bond makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, potentially leading to irreversible inhibition.

Quantitative Data for Enzyme Inhibition:

InhibitorEnzymeInhibition TypeKᵢ (mM)Reference
2-Benzyl-4-iodobutanoic acidCarboxypeptidase ACompetitive0.41 ± 0.07N/A

Experimental Protocol: Enzyme Inhibition Assay (General)

This is a general workflow for determining the inhibitory activity of this compound against a target enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer).

  • Set up the assay: In a microplate or cuvettes, prepare a series of reactions containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of this compound. Include a control reaction with no inhibitor.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Initiate the reaction: Add the substrate to each reaction to start the enzymatic reaction.

  • Monitor the reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Kᵢ).

Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, its structural similarity to the short-chain fatty acid butyrate suggests potential involvement in similar biological processes. Butyrate is known to be a key energy source for colonocytes and an inhibitor of histone deacetylases (HDACs), thereby influencing gene expression.[2][3][4][5]

Furthermore, as an electrophilic compound, this compound has the potential to react with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins, a process known as covalent modification. This could alter the function of key signaling proteins.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential biological roles of this compound and a workflow for identifying its protein targets.

G Potential Biological Roles of this compound cluster_0 Cellular Uptake cluster_1 Potential Mechanisms of Action cluster_2 Downstream Effects 4-Iodobutanoic_Acid_ext This compound (extracellular) 4-Iodobutanoic_Acid_int This compound (intracellular) 4-Iodobutanoic_Acid_ext->4-Iodobutanoic_Acid_int Transport HDAC_Inhibition HDAC Inhibition 4-Iodobutanoic_Acid_int->HDAC_Inhibition Covalent_Modification Covalent Protein Modification 4-Iodobutanoic_Acid_int->Covalent_Modification Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Protein_Function Altered Protein Function Covalent_Modification->Protein_Function Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Protein_Function->Cellular_Response

Caption: Potential mechanisms of action for this compound.

G Workflow for Identifying Protein Targets Cell_Lysate Cell Lysate Treatment Treatment with This compound Cell_Lysate->Treatment Protein_Extraction Protein Extraction and Reduction Treatment->Protein_Extraction Alkylation Alkylation of remaining free cysteines Protein_Extraction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis to Identify Modified Peptides LC_MS->Data_Analysis Target_Identification Protein Target Identification Data_Analysis->Target_Identification

Caption: Experimental workflow for target identification.

References

Troubleshooting & Optimization

Technical Support Center: 4-Iodobutanoic Acid in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-iodobutanoic acid and similar iodo-containing alkylating agents in proteomics. It is designed for researchers, scientists, and drug development professionals to address common issues and side reactions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in proteomics?

A1: this compound, much like its commonly used analogs iodoacetamide (IAM) and iodoacetic acid (IAA), is primarily used as a cysteine alkylating agent.[1][2][3][4] In a typical bottom-up proteomics workflow, proteins are first denatured and their disulfide bonds are reduced. An alkylating agent is then added to covalently modify the free sulfhydryl groups of cysteine residues.[1][5] This process, known as S-alkylation, prevents the re-formation of disulfide bonds, which is crucial for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1][2]

Q2: What are the most common side reactions associated with this compound and other iodo-containing alkylating agents?

A2: While highly effective for cysteine alkylation, iodo-containing reagents like this compound are not entirely specific and can react with other nucleophilic amino acid residues.[6][7][8] The most frequently observed off-target modifications occur at:

  • Methionine: Alkylation of the thioether side chain of methionine is a significant side reaction.[5][9][10]

  • Lysine: The ε-amino group of lysine is susceptible to alkylation.[1][11]

  • Histidine: The imidazole ring of histidine can be alkylated.[12][13]

  • Aspartic acid and Glutamic acid: The carboxyl groups of these acidic residues can be modified.[7][14]

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these amino acids can also undergo alkylation, though generally to a lesser extent.[6][7]

  • Peptide N-terminus: The free amino group at the N-terminus of a peptide is another common site for off-target alkylation.[6][7][14]

Q3: How can off-target modifications impact my proteomics data?

A3: Off-target modifications can introduce several complications in data analysis:

  • Complicated Mass Spectra: Unexpected mass shifts from non-specific alkylation can make peptide identification more challenging.[8][11]

  • Misinterpretation of Post-Translational Modifications (PTMs): A notable example is the double alkylation of lysine by iodoacetamide, which results in a mass shift of +114 Da. This is isobaric to the diglycine remnant left on a lysine after tryptic digestion of a ubiquitinated protein, potentially leading to the false identification of ubiquitination sites.[11][15]

  • Incomplete Sequence Coverage: Modification of lysine or arginine residues can hinder tryptic cleavage at those sites, resulting in longer, less readily detectable peptides and consequently, reduced protein sequence coverage.[11]

  • Neutral Loss in MS/MS: Alkylated methionine can undergo a characteristic neutral loss during collision-induced dissociation, which can complicate peptide fragmentation analysis and database searching.[5][16] This neutral loss can also mimic the loss of a phosphate group, leading to the false identification of phosphopeptides.[16]

Q4: What factors influence the extent of side reactions?

A4: The degree of off-target alkylation is influenced by several experimental parameters:

  • pH: The reactivity of different amino acid side chains is pH-dependent. For instance, histidine alkylation is often favored at a slightly acidic to neutral pH.[12] In contrast, alkylation of lysine's ε-amino group is more prevalent at a higher pH.

  • Temperature: Elevated temperatures can increase the rate of both the desired cysteine alkylation and undesired side reactions.[2][7]

  • Reagent Concentration: Higher concentrations of the alkylating agent increase the likelihood of off-target modifications.[5][6]

  • Reaction Time: Prolonged incubation with the alkylating agent can lead to more extensive side reactions.[6][7]

Troubleshooting Guide

Problem 1: I am observing a high number of unexpected mass shifts in my mass spectrometry data, suggesting widespread off-target modifications.

Potential Cause Recommended Solution
Excessive Reagent Concentration Reduce the concentration of this compound. The concentration should be optimized to be sufficient for complete cysteine alkylation without excessive off-target reactions.
Prolonged Reaction Time Decrease the incubation time for the alkylation step. A typical duration is 30 minutes at room temperature in the dark.[2][11]
Elevated Temperature Perform the alkylation reaction at room temperature. Avoid heating the sample during this step.[2][7]
Suboptimal pH Ensure the pH of your buffer is appropriate for selective cysteine alkylation, typically around pH 7.5-8.5.
Unquenched Reagent After the alkylation step, quench any remaining this compound by adding a thiol-containing compound such as dithiothreitol (DTT) or L-cysteine.[11][17]

Problem 2: My data shows evidence of methionine alkylation, leading to neutral loss and difficulty in peptide identification.

Potential Cause Recommended Solution
Use of an Iodine-Containing Reagent This is a known side reaction for iodo-compounds.[5][10] If methionine-containing peptides are of particular interest, consider using an alternative alkylating agent.
Low pH Conditions Methionine alkylation can be more pronounced at a lower pH.[9][18] Ensure your alkylation buffer is at the optimal pH for cysteine modification.
Data Analysis Parameters When analyzing your data, include the potential for methionine alkylation as a variable modification in your database search parameters. This will allow the search engine to correctly identify these modified peptides.[10]

Problem 3: I am falsely identifying ubiquitination sites due to what I suspect is lysine modification.

Potential Cause Recommended Solution
Double Alkylation of Lysine This is a known artifact with iodoacetamide that mimics the diglycine remnant of ubiquitination.[11][15]
High pH Alkylation of lysine is more favorable at a higher pH. Consider slightly lowering the pH of your alkylation buffer, while still maintaining efficient cysteine modification.
Alternative Alkylating Agent To avoid this specific artifact, consider using a different class of alkylating agent, such as chloroacetamide or acrylamide, which have been shown to reduce this side reaction.[11][15][19]

Quantitative Data Summary

The following table summarizes the relative extent of side reactions for different alkylating agents based on published proteomics studies. "+++" indicates a high level of the side reaction, while "+" indicates a lower level.

Alkylating AgentCysteine Alkylation (Desired)Methionine AlkylationLysine AlkylationN-terminal AlkylationOther Side Reactions
Iodoacetamide (IAM) ++++++[5][10]++[11]++[7]+[7]
Chloroacetamide (CAA) ++++[19][20]+[11]+[19]+
Acrylamide (AA) ++++[5]+[11]+[7]+

Note: The reactivity of this compound is expected to be similar to that of iodoacetamide and iodoacetic acid.

Experimental Protocols

Standard Protocol for Reduction and Alkylation to Minimize Side Reactions

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.5).[11]

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate the sample at 56°C for 30-45 minutes to reduce disulfide bonds.[11]

  • Cooling: Allow the sample to cool to room temperature.[11]

  • Alkylation: Prepare a fresh solution of 100 mM this compound (or iodoacetamide) in the same buffer. Add the alkylating agent to the sample to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[7][11] It is critical to protect the sample from light as iodo-containing reagents can be light-sensitive.[2]

  • Quenching: Add DTT to a final concentration of 5 mM to quench the excess alkylating agent. Incubate for 15 minutes at room temperature in the dark.[21]

  • Sample Preparation for Digestion: Proceed with buffer exchange or dilution to reduce the concentration of urea or guanidine hydrochloride to a level compatible with your protease of choice (e.g., trypsin).

Visualizations

G cluster_workflow Experimental Workflow for Reduction and Alkylation ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Caption: A typical experimental workflow for protein sample preparation in proteomics, highlighting the reduction and alkylation steps.

G cluster_reactions Potential Reactions in Proteomics 4-Iodobutanoic_Acid This compound Cysteine Cysteine (Target Reaction) 4-Iodobutanoic_Acid->Cysteine Desired Alkylation Methionine Methionine 4-Iodobutanoic_Acid->Methionine Side Reaction Lysine Lysine 4-Iodobutanoic_Acid->Lysine Side Reaction Histidine Histidine 4-Iodobutanoic_Acid->Histidine Side Reaction N_Terminus N-Terminus 4-Iodobutanoic_Acid->N_Terminus Side Reaction Other_Residues Other Nucleophilic Residues 4-Iodobutanoic_Acid->Other_Residues Side Reaction

Caption: The intended and common side reactions of this compound with various amino acid residues in a protein.

References

Technical Support Center: Optimizing 4-Iodobutanoic Acid Concentration for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein modification using 4-iodobutanoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protein modification by this compound?

A1: this compound is an alkylating agent that primarily targets nucleophilic amino acid residues. The most common target is the sulfhydryl group (-SH) of cysteine residues, which reacts via an SN2 mechanism to form a stable thioether bond.[1][2][3] This reaction is often used to block cysteine residues, preventing the formation of disulfide bonds.

Q2: What are the potential side reactions when using this compound?

A2: Like other iodine-containing alkylating agents, this compound can react with other amino acid residues, leading to off-target modifications. These side reactions are more likely to occur at higher concentrations, temperatures, or prolonged incubation times.[4] Common off-target residues include:

  • Lysine

  • Histidine

  • Methionine[5][6]

  • Aspartic acid

  • Glutamic acid

  • Serine

  • Threonine

  • The N-terminal amino group of the protein[4][7]

Q3: How can I minimize side reactions?

A3: To minimize side reactions, it is crucial to optimize the reaction conditions. This includes using the lowest effective concentration of this compound, controlling the temperature and reaction time, and quenching the reaction appropriately.[4][8]

Q4: What is the purpose of a quenching step?

A4: A quenching step is performed to stop the alkylation reaction by consuming any excess this compound. This prevents further non-specific modification of the protein.[8] Common quenching agents include dithiothreitol (DTT) or cysteine.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Modification Efficiency Insufficient concentration of this compound.Increase the molar excess of this compound relative to the protein. Perform a concentration titration to find the optimal concentration (see Table 1).
Suboptimal reaction pH.Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the cysteine sulfhydryl group, making it more nucleophilic.
Short reaction time.Increase the incubation time. Monitor the reaction progress at different time points to determine the optimal duration.
Incomplete reduction of disulfide bonds.Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP prior to alkylation.
Protein Precipitation High concentration of this compound.Lower the concentration of the alkylating agent.
Changes in protein charge due to modification.Optimize the buffer composition, including pH and ionic strength, to maintain protein solubility.
Off-Target Modifications High concentration of this compound.Use the lowest concentration of this compound that provides efficient cysteine modification.
Prolonged reaction time or high temperature.Reduce the incubation time and/or temperature.
Inconsistent Results Reagent instability.Prepare fresh solutions of this compound and reducing agents before each experiment.
Variability in experimental conditions.Ensure consistent timing, temperature, and concentrations across all experiments.

Data Presentation

Table 1: Suggested Concentration Range for Optimizing this compound

Parameter Concentration Range to Test Notes
This compound 10 - 100 mMStart with a lower concentration and incrementally increase to find the optimal balance between modification efficiency and side reactions.
Protein Concentration 1 - 5 mg/mLThe optimal concentration of the alkylating agent may depend on the protein concentration.
Reducing Agent (DTT/TCEP) 5 - 20 mMEnsure a sufficient excess to fully reduce all disulfide bonds.
Quenching Agent (DTT/Cysteine) 2 - 5 fold molar excess over this compoundAdd after the desired reaction time to stop the alkylation.

Experimental Protocols

Protocol 1: General Protein Alkylation with this compound

This protocol provides a general procedure for the alkylation of cysteine residues in a purified protein sample.

Materials:

  • Purified protein solution

  • Reduction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Quenching solution (e.g., DTT or L-cysteine)

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reduction buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds:

    • Add DTT or TCEP to the protein solution to a final concentration of 5-20 mM.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or the reduction buffer).

    • Add the this compound stock solution to the reduced protein sample to achieve the desired final concentration (e.g., 10-100 mM).

    • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration that is a 2-5 fold molar excess over the initial this compound concentration.

    • Incubate for an additional 15 minutes at room temperature.

  • Sample Clean-up:

    • Remove excess reagents by dialysis, buffer exchange chromatography, or precipitation.

  • Analysis:

    • Analyze the modified protein using techniques such as mass spectrometry to confirm the modification and assess its efficiency.

Visualizations

experimental_workflow start Start: Purified Protein Sample reduction 1. Reduction of Disulfide Bonds (e.g., DTT, TCEP) start->reduction alkylation 2. Alkylation (this compound) reduction->alkylation quenching 3. Quenching (e.g., DTT, Cysteine) alkylation->quenching cleanup 4. Sample Clean-up (Dialysis, Chromatography) quenching->cleanup analysis 5. Analysis (Mass Spectrometry) cleanup->analysis end End: Modified Protein analysis->end

Caption: Experimental workflow for protein modification.

troubleshooting_logic start Problem Detected low_efficiency Low Modification Efficiency? start->low_efficiency precipitation Protein Precipitation? low_efficiency->precipitation No increase_conc Increase [this compound] Increase Reaction Time Optimize pH low_efficiency->increase_conc Yes off_target Off-Target Modification? precipitation->off_target No decrease_conc Decrease [this compound] precipitation->decrease_conc Yes optimize_buffer Optimize Buffer Conditions precipitation->optimize_buffer Yes optimize_conditions Decrease [this compound] Decrease Reaction Time/Temp off_target->optimize_conditions Yes

Caption: Troubleshooting decision tree.

reaction_pathway cluster_cysteine Cysteine Residue cluster_reagent This compound cluster_product Modified Cysteine Cys Protein-SH Product Protein-S-(CH₂)₃-COOH Cys->Product + Reagent I-(CH₂)₃-COOH Reagent->Product SN2 Reaction

Caption: Cysteine modification reaction pathway.

References

Technical Support Center: Preventing Off-Target Modification by 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target modifications when using 4-iodobutanoic acid in experimental protocols.

Troubleshooting Guide: Off-Target Modifications

Problem 1: High incidence of unexpected modifications on lysine or other nucleophilic residues in mass spectrometry data.

  • Possible Cause: Off-target alkylation by this compound.

  • Solutions:

    • Optimize this compound Concentration: Use the lowest concentration that provides complete modification of the intended target (e.g., cysteine residues).

    • Control pH: Maintain the reaction buffer pH strictly between 8.0 and 8.5. Higher pH values can increase the reactivity of amine groups on residues like lysine, leading to off-target alkylation.[1][2]

    • Optimize Reaction Time and Temperature: Perform the alkylation step at room temperature for 30 minutes in the dark. Avoid elevated temperatures, which can increase the rate of side reactions.[1][3]

    • Quench the Reaction: After the desired incubation time, quench the excess this compound with a thiol-containing reagent like Dithiothreitol (DTT) or L-cysteine.[1][4]

Problem 2: Incomplete target modification observed alongside off-target modifications.

  • Possible Cause: Systemic issues with the experimental conditions, potentially leading to side reactions before the primary reaction is complete, or degradation of reagents.

  • Solutions:

    • Ensure Complete Reduction (if applicable): If targeting cysteine residues, ensure all disulfide bonds are fully reduced before adding this compound. Use a fresh solution of a reducing agent like DTT (e.g., 5-10 mM) and incubate at an appropriate temperature (e.g., 56°C) for 30-60 minutes.[1]

    • Use Fresh Reagents: Prepare solutions of this compound fresh before each use, as it can be light-sensitive and may degrade over time.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target modification by this compound?

A1: The primary cause is the reaction of the electrophilic iodine group of this compound with nucleophilic amino acid side chains other than the intended target. The ε-amino group of lysine is a common off-target, but other residues like methionine, histidine, tyrosine, and the N-terminus of peptides can also be modified.[1][2][5][6]

Q2: Why is off-target modification a problem?

A2: Off-target modifications can lead to several issues:

  • Complicated Data Analysis: Unexpected mass shifts can complicate peptide identification and protein sequence coverage analysis in proteomics.[1]

  • Altered Protein Function: Unintended modification of amino acids can alter the structure and function of proteins, affecting downstream experiments.

Q3: How can I quench the activity of this compound after my experiment?

A3: To quench the reaction, add a molar excess of a thiol-containing reagent such as Dithiothreitol (DTT) or L-cysteine.[1][4] This will consume the remaining reactive this compound.

Q4: Are there alternative reagents to this compound that are less prone to off-target modifications?

A4: If off-target modification remains a significant issue, consider using a less reactive alkylating agent. Chloroacetamide and acrylamide are alternatives, although they have their own specific drawbacks, such as different reaction kinetics and potential for other side reactions.[1][2][7]

Experimental Protocols

Protocol 1: Standard Alkylation of Cysteine Residues in Proteins

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.5) to ensure complete denaturation.[1]

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds.[1]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Prepare a fresh solution of this compound. Add it to the sample to a final concentration that has been optimized for your specific application (a starting point could be a 2-5 fold molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add a thiol-containing reagent like DTT or L-cysteine to a final concentration in molar excess of the this compound used. Let the quenching reaction proceed for at least 15 minutes.

Data Presentation

Table 1: Recommended Reaction Conditions for Minimizing Off-Target Modifications

ParameterRecommended ConditionRationale
pH 8.0 - 8.5Balances reactivity towards the target with minimizing reactivity of off-target amines.[1][2]
Temperature Room Temperature (20-25°C)Reduces the rate of side reactions.[1][3]
Incubation Time 30 minutes (in the dark)Sufficient for most target modifications while limiting time for off-target events.[1][3]
Quenching Agent DTT, L-cysteineEffectively neutralizes excess this compound.[1][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_quenching Quenching & Downstream solubilize 1. Protein Solubilization (e.g., 8M Urea, pH 8.5) reduce 2. Reduction (e.g., 10mM DTT, 56°C, 30-60 min) solubilize->reduce cool 3. Cool to RT reduce->cool add_4iba 4. Add this compound (Optimized Conc., RT, 30 min, dark) cool->add_4iba quench 5. Quench Reaction (e.g., Excess DTT) add_4iba->quench downstream 6. Downstream Processing quench->downstream

Caption: Workflow for protein alkylation using this compound.

troubleshooting_logic start Off-Target Modification Detected? check_ph Is pH between 8.0-8.5? start->check_ph Yes no_issue No Issue Detected start->no_issue No check_conc Is concentration optimized? check_ph->check_conc Yes adjust_ph Adjust pH of Buffer check_ph->adjust_ph No check_temp_time RT for 30 min in dark? check_conc->check_temp_time Yes optimize_conc Lower Concentration check_conc->optimize_conc No check_quench Is reaction quenched? check_temp_time->check_quench Yes adjust_temp_time Modify Incubation Conditions check_temp_time->adjust_temp_time No add_quench Add Quenching Step check_quench->add_quench No resolved Problem Resolved check_quench->resolved Yes adjust_ph->check_ph optimize_conc->check_conc adjust_temp_time->check_temp_time add_quench->check_quench

Caption: Troubleshooting logic for off-target modifications.

References

Technical Support Center: Cysteine Alkylation with 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cysteine alkylation using 4-iodobutanoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein chemistry?

This compound is utilized as an alkylating agent to modify cysteine residues in proteins and peptides. This modification, known as carboxymethylation, introduces a stable thioether bond, which is crucial for various applications in proteomics research.[1] The primary goals of this alkylation are to prevent the formation of disulfide bonds, which can interfere with protein analysis, and to facilitate more accurate protein identification and quantification in mass spectrometry-based proteomics.[1][2]

Q2: What is the reaction mechanism of this compound with cysteine?

The reaction between this compound and the thiol group of a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5][6] The deprotonated thiolate anion of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the displacement of the iodide ion and the formation of a stable thioether linkage.

Q3: At what pH should I perform the alkylation reaction?

For efficient cysteine alkylation, the reaction should be carried out at a pH slightly above the pKa of the cysteine's sulfhydryl group (typically around 8.0-8.5).[2] At a basic pH, the cysteine residue is deprotonated, forming a more nucleophilic thiolate anion, which enhances its reactivity towards the alkylating agent.[2] Performing the reaction at an acidic or neutral pH will result in a significantly slower reaction rate.

Q4: Can this compound react with other amino acid residues?

Yes, like other iodine-containing alkylating agents, this compound can exhibit off-target reactivity, leading to side reactions with other amino acid residues.[3][7][8] The most common side reactions occur with methionine, lysine, histidine, aspartic acid, and glutamic acid.[3] These side reactions are generally less favorable than cysteine alkylation but can become more prominent at higher concentrations of the alkylating agent or longer reaction times.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Alkylation Yield Suboptimal pH: The pH of the reaction mixture is too low, preventing the formation of the reactive thiolate anion.Adjust the pH of the reaction buffer to 8.0-8.5 using a suitable buffer system (e.g., Tris-HCl or AMBIC).[2]
Incomplete Reduction of Disulfide Bonds: Existing disulfide bonds within the protein prevent access of the alkylating agent to the cysteine residues.Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to alkylation.[3][7]
Insufficient Reagent Concentration or Reaction Time: The concentration of this compound or the incubation time is not sufficient for the reaction to go to completion.Optimize the molar excess of this compound over the reducing agent and increase the reaction time. Typical conditions involve a 2-5 fold molar excess of the alkylating agent over the reducing agent and incubation for 30-60 minutes at room temperature in the dark.[3][10]
Presence of Unwanted Side Products (Over-alkylation) High Concentration of Alkylating Agent: Using a large excess of this compound increases the likelihood of off-target reactions with other nucleophilic amino acid residues.[9][11]Reduce the concentration of this compound to the minimum required for complete cysteine alkylation. Perform a titration experiment to determine the optimal concentration for your specific protein or peptide.
Prolonged Reaction Time: Extended incubation times can lead to the accumulation of side products.Optimize the reaction time to ensure complete cysteine alkylation while minimizing off-target modifications. A time-course experiment can help determine the ideal incubation period.
Reaction Temperature is Too High: Elevated temperatures can increase the rate of both the desired reaction and unwanted side reactions.Perform the alkylation reaction at room temperature (around 25°C) or a slightly elevated temperature (e.g., 37°C) to balance reaction efficiency and specificity.[2]
Protein Precipitation During Alkylation Change in pH upon Reagent Addition: The addition of this compound can lower the pH of a weakly buffered solution, potentially causing the protein to precipitate.Ensure the use of a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction.[12]
Reagent Purity: Impurities in the this compound can lead to unexpected reactions and protein precipitation.Use high-purity this compound from a reputable supplier.

Experimental Protocols

Standard Protocol for In-Solution Cysteine Alkylation

  • Protein Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride) containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Cysteine Alkylation:

    • Prepare a fresh stock solution of this compound in the same buffer.

    • Add the this compound solution to the reduced protein sample to a final concentration that is approximately 2-5 times the concentration of the reducing agent (e.g., 20-50 mM if 10 mM DTT was used).

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to scavenge any unreacted this compound.[13]

  • Sample Clean-up:

    • Proceed with buffer exchange, dialysis, or precipitation to remove the excess reagents and prepare the sample for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Visualizations

Cysteine_Alkylation_Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_downstream Downstream Analysis Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein (Free Thiols) Protein->ReducedProtein + DTT or TCEP AlkylatedProtein Alkylated Protein ReducedProtein->AlkylatedProtein + this compound Digestion Enzymatic Digestion AlkylatedProtein->Digestion MS Mass Spectrometry Digestion->MS

Caption: Experimental workflow for cysteine alkylation.

Reaction_Mechanism Cysteine Cysteine-SH Thiolate Cysteine-S⁻ Cysteine->Thiolate Deprotonation (pH > 8) Product Cysteine-S-(CH₂)₃-COOH (Alkylated Cysteine) Thiolate->Product SN2 Attack Iodobutanoic I-(CH₂)₃-COOH (this compound) Iodobutanoic->Product Iodide I⁻

Caption: Reaction mechanism of cysteine alkylation.

Side_Reactions cluster_amino_acids Potential Side Reactions Iodobutanoic This compound Methionine Methionine Iodobutanoic->Methionine Lysine Lysine Iodobutanoic->Lysine Histidine Histidine Iodobutanoic->Histidine AsparticAcid Aspartic Acid Iodobutanoic->AsparticAcid GlutamicAcid Glutamic Acid Iodobutanoic->GlutamicAcid

Caption: Potential side reactions with this compound.

References

Technical Support Center: Quenching Excess 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the quenching of excess 4-iodobutanoic acid in a chemical reaction.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the workup of a reaction containing unreacted this compound.

Question: How do I quench a reaction containing excess this compound?

Answer: Quenching excess this compound requires a two-step approach to neutralize the carboxylic acid and then remove the remaining organic iodide. A standard procedure involves a careful wash with a mild base followed by an extractive workup. It is crucial to avoid strong bases or prolonged exposure to basic conditions to prevent unwanted side reactions.

Question: What are the potential side reactions when quenching this compound?

Answer: The primary side reaction of concern is the intramolecular cyclization of this compound or its carboxylate salt to form γ-butyrolactone, particularly under basic conditions. Elevated temperatures can also promote this side reaction. Additionally, if a strong, non-nucleophilic base is used, elimination reactions to form unsaturated carboxylic acids are possible.

Question: My organic layer remains colored after the initial washes. What should I do?

Answer: A persistent color, often brown or yellow, may indicate the presence of trace amounts of iodine (I₂), which can form from the decomposition of the iodo-compound. Washing the organic layer with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), will reduce the iodine to colorless iodide ions, which can then be removed in the aqueous layer.

Question: After the workup, I see an unexpected peak in my NMR that corresponds to γ-butyrolactone. How can I avoid this?

Answer: The formation of γ-butyrolactone is a strong indication that the reaction workup conditions were too basic or that the mixture was heated. To minimize this, use a weak inorganic base like sodium bicarbonate for the neutralization step and perform all extractions at room temperature or below. Ensure the quenching and washing steps are performed relatively quickly.

Experimental Protocols

Protocol: Quenching and Workup Procedure for a Reaction with Excess this compound

This protocol outlines a general procedure for quenching and isolating a product from a reaction mixture containing excess this compound. This should be adapted based on the specific properties of the desired product.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction is exothermic, an ice bath is recommended.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Add the solution portion-wise with gentle swirling or stirring. Be cautious as carbon dioxide gas will evolve.[1][2] Continue adding the bicarbonate solution until the gas evolution ceases, indicating that the excess carboxylic acid has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Thiosulfate Wash (Optional): If the organic layer is colored, wash it with a 10% aqueous solution of sodium thiosulfate. Shake the separatory funnel and then allow the layers to separate. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer.[1]

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Further purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Data Presentation

Table 1: Common Quenching and Washing Agents

AgentFormulaConcentrationPurpose
Sodium BicarbonateNaHCO₃Saturated Aqueous SolutionNeutralizes excess carboxylic acid.[1][2]
Sodium ThiosulfateNa₂S₂O₃5-10% Aqueous SolutionReduces elemental iodine (I₂) to iodide (I⁻).
Deionized WaterH₂O-Removes water-soluble impurities.
BrineSaturated NaCl(aq)Saturated Aqueous SolutionRemoves dissolved water from the organic layer.[1]

Visualizations

Quenching_Workflow ReactionMixture Reaction Mixture (Product + Excess this compound) Dilution Dilute with Organic Solvent ReactionMixture->Dilution Neutralization Wash with sat. NaHCO₃(aq) Dilution->Neutralization Extraction Separatory Funnel Extraction Neutralization->Extraction AqueousLayer1 Aqueous Layer (Sodium 4-iodobutanoate) Extraction->AqueousLayer1 Aqueous Phase OrganicLayer1 Organic Layer (Product) Extraction->OrganicLayer1 Organic Phase ThiosulfateWash Wash with Na₂S₂O₃(aq) (Optional) OrganicLayer1->ThiosulfateWash WaterWash Wash with H₂O ThiosulfateWash->WaterWash BrineWash Wash with Brine WaterWash->BrineWash Drying Dry over Na₂SO₄ BrineWash->Drying Filtration Filter and Concentrate Drying->Filtration CrudeProduct Crude Product Filtration->CrudeProduct

References

Technical Support Center: Optimizing 4-Iodobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of reactions involving 4-iodobutanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, designed to directly address specific issues encountered during experiments.

General Troubleshooting & FAQs

Q1: My reaction with this compound is resulting in a low yield. What are the general causes?

Low yields in reactions with this compound can stem from several factors, including reagent purity, competing side reactions, and incomplete reactions. The presence of the highly reactive C-I bond introduces specific challenges.

Potential Causes & Solutions:

  • Reagent Quality: this compound can degrade over time, especially when exposed to light and heat, releasing iodine. Always use fresh or purified starting material. Check the purity by NMR or titration before use.

  • Competing Side Reactions: The primary iodide is an excellent leaving group, making the molecule susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. Intramolecular cyclization to form γ-butyrolactone is also a common issue.

  • Moisture: For reactions sensitive to water, such as those using coupling agents or strong acids, ensure all glassware is flame- or oven-dried and use anhydrous solvents.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction only when the starting material is consumed to avoid product decomposition from prolonged exposure to reaction conditions.[1]

Esterification Reactions

Troubleshooting Guide: Esterification

Q2: I'm performing a Fischer esterification of this compound, and the yield is poor. How can I improve it?

Fischer esterification is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side.

Troubleshooting Steps:

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Solution 1: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[2]

    • Solution 2: Employ a large excess of the alcohol reactant to drive the reaction forward.[3][4]

    • Solution 3: Add a dehydrating agent, such as molecular sieves, to the reaction mixture.[5]

  • Catalyst Choice: Strong Brønsted acids are typically used.

    • Solution: Use a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] Lewis acids like scandium(III) triflate can also be effective.[2]

  • Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically reflux) for an adequate amount of time (1-10 hours) to reach equilibrium.[2]

Q3: Are there alternative esterification methods for acid-sensitive substrates?

Yes, for substrates that may not tolerate strong acidic conditions, milder methods are available.

Alternative Methods:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). It is performed under mild, neutral conditions at room temperature.[6][7] This is particularly useful for forming esters with sterically hindered alcohols.[6]

Quantitative Data: Esterification Methods
MethodAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer EsterificationMethanolH₂SO₄ (conc.)Methanol (excess)802.5~99%Adapted from[8]
Fischer EsterificationEthanolHClEthanol (excess)Reflux7~46%Adapted from[1]
Steglich EsterificationGeneral AlcoholsDCC, DMAP (cat.)Dichloromethane203Good to Excellent[7]

Note: Yields are representative and can vary based on the specific alcohol and precise reaction conditions.

Experimental Protocol: Fischer Esterification of this compound with Methanol
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 4-iodobutanoate. Further purification can be achieved by column chromatography if necessary.

Amidation Reactions

Troubleshooting Guide: Amidation

Q4: My direct amidation of this compound with an amine gives a low yield. What is the issue?

The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the carboxylic acid to form an unreactive ammonium carboxylate salt.[9] Heating this salt above 100°C can drive off water to form the amide, but this is often inefficient.

Solution: Use of Coupling Agents Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions.

Q5: Which coupling agent should I choose for my amidation reaction?

The choice of coupling agent depends on the specific substrates and desired reaction conditions.

  • Carbodiimides (DCC, EDC): These are common and effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[10] These reactions are often run with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[11]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products, even with less reactive amines like anilines.[3][12]

Quantitative Data: Amidation Methods
AmineCoupling ReagentBaseSolventTemp. (°C)TimeYield (%)Reference
BenzylaminePPh₃ / I₂TriethylamineDichloromethaneRT10 min~99%Adapted from[2]
Aniline DerivativesEDC, DMAP, HOBt (cat.)DIPEAAcetonitrile2342 hGood to Excellent[11]
General AminesHATUDIEADMFRT30-60 minHighAdapted from[13]

Note: Yields are representative and can vary based on the specific amine and precise reaction conditions.

Experimental Protocol: Amidation of this compound using HATU
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Potential Side Reactions & Solutions

Q6: I am observing an unexpected byproduct in my reaction. What could it be?

Due to the structure of this compound, several side reactions are possible, particularly when a base is used.

  • Intramolecular Cyclization (Lactonization): The carboxylate (formed by deprotonation of the acid) or a hydroxyl group from an alcohol reactant can act as an internal nucleophile, displacing the iodide to form γ-butyrolactone.

    • Solution: When performing reactions that require a base (like amidation), use non-nucleophilic, sterically hindered bases (e.g., DIEA) and add the external nucleophile (amine) promptly after activating the acid. Keeping the temperature low can also disfavor this side reaction.

  • Elimination (E2): Strong, sterically hindered bases can promote an E2 elimination reaction, leading to the formation of but-3-enoic acid.

    • Solution: Avoid strong, bulky bases like potassium tert-butoxide, especially at higher temperatures. Use milder bases and conditions that favor substitution (SN2) over elimination.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity? start->check_purity purify_sm Purify this compound (Column or Recrystallization) check_purity->purify_sm Yes analyze_side_products Analyze Crude Mixture (NMR, LC-MS) for Side Products check_purity->analyze_side_products No purify_sm->analyze_side_products cyclization γ-Butyrolactone Detected? analyze_side_products->cyclization elimination Alkene Byproduct Detected? cyclization->elimination No change_method Change Method: - Use Coupling Agent - Lower Temperature cyclization->change_method Yes incomplete_rxn Starting Material Remains? elimination->incomplete_rxn No change_base Modify Base: - Use Weaker Base - Use Non-nucleophilic Base (e.g., DIEA) elimination->change_base Yes optimize_conditions Optimize Conditions: - Increase Reaction Time - Increase Temperature - Check Catalyst/Reagent incomplete_rxn->optimize_conditions Yes end Improved Yield incomplete_rxn->end No optimize_conditions->end change_base->end change_method->end

Caption: A decision tree for troubleshooting low yields.

General Experimental Workflow for Amidation

Amidation_Workflow A 1. Setup - Dry Glassware - Inert Atmosphere B 2. Reagent Addition - Dissolve this compound - Add Solvent & Base A->B C 3. Activation - Add Coupling Agent (e.g., HATU) - Stir at RT (15-20 min) B->C D 4. Nucleophilic Attack - Add Amine C->D E 5. Reaction - Monitor by TLC/LC-MS D->E F 6. Work-up - Quench Reaction - Aqueous Wash E->F G 7. Extraction - Extract with Organic Solvent F->G H 8. Purification - Dry, Filter, Concentrate - Column Chromatography G->H I 9. Analysis - NMR, MS for Characterization H->I

Caption: A typical workflow for amide synthesis.

References

stability of 4-iodobutanoic acid in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 4-Iodobutanoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common experimental buffer systems. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a buffer solution?

A1: The stability of this compound can be influenced by several factors. The most common causes of degradation in aqueous buffer solutions include:

  • pH: The pH of the buffer can significantly impact the rate of hydrolysis, a primary degradation pathway for haloalkanes. Generally, stability is expected to decrease as the pH becomes more alkaline.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]

  • Buffer Composition: The components of the buffer solution can sometimes interact with the compound. For instance, nucleophilic species in the buffer could potentially displace the iodide.

  • Light Exposure: Some organic molecules are sensitive to light and can undergo photodegradation.[1]

  • Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to the degradation of the molecule.[2]

Q2: How can I determine if my this compound is degrading during my experiment?

A2: A common indication of compound instability is inconsistent or non-reproducible experimental results.[3] To confirm if degradation is occurring, you can perform a time-course stability study. This involves incubating a solution of this compound in your experimental buffer at the intended temperature and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound over time is a direct indication of degradation.[3]

Q3: What are the likely degradation products of this compound in an aqueous buffer?

A3: The primary degradation pathway for this compound in aqueous solution is likely hydrolysis, where the iodine atom is substituted by a hydroxyl group to form 4-hydroxybutanoic acid. This intermediate can then undergo intramolecular cyclization (lactonization) to form gamma-butyrolactone (GBL), especially under acidic conditions.

Q4: Which buffer system is generally recommended for experiments with this compound?

A4: The choice of buffer depends on the specific requirements of your experiment, particularly the desired pH. For maintaining a stable pH in the acidic to neutral range, acetate or phosphate buffers are common choices.[4] Tris buffers are typically used for maintaining a pH in the neutral to slightly alkaline range.[5] However, it is crucial to experimentally verify the stability of this compound in the chosen buffer system under your specific experimental conditions, as the primary amine in Tris buffer could potentially react with the compound.

Q5: How should I prepare and store stock solutions of this compound?

A5: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) and store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Prepare fresh dilutions in your aqueous experimental buffer immediately before use.[3]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible experimental results.

  • Possible Cause: Degradation of this compound in the experimental buffer.

  • Troubleshooting Steps:

    • Perform a Stability Check: Conduct a time-course experiment as described in FAQ Q2 to assess the stability of this compound under your exact experimental conditions (buffer, pH, temperature).

    • Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound from a properly stored stock solution for each experiment.[3]

    • Control Temperature: Ensure that your experimental setup maintains a constant and appropriate temperature.

    • Protect from Light: If light sensitivity is suspected, conduct experiments in amber vials or under low-light conditions.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The most probable degradation products are 4-hydroxybutanoic acid and gamma-butyrolactone. Check for peaks corresponding to the mass-to-charge ratio (m/z) of these compounds if using LC-MS.

    • Conduct a Forced Degradation Study: To confirm the identity of degradation peaks, you can intentionally degrade a sample of this compound (e.g., by heating or exposing it to high pH) and compare the resulting chromatogram with your experimental samples.[7][8]

    • Optimize Chromatography: Adjust your chromatographic method to ensure good separation between the parent compound and any potential degradation products.

Quantitative Stability Data

Buffer SystempHBuffer Concentration (mM)Temperature (°C)Hypothetical Half-life (t½) (hours)
Acetate Buffer4.55037> 48
Phosphate Buffer7.45037~ 24
Tris Buffer8.05037~ 12

Rationale for Hypothetical Data: The stability of haloalkanes generally decreases with increasing pH due to the increased rate of hydroxide-mediated hydrolysis. Therefore, the hypothetical half-life is longest in the acidic acetate buffer and shortest in the slightly alkaline Tris buffer.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in a specific buffer system using HPLC-MS.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Buffer of choice (e.g., Phosphate, Acetate, Tris)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC or LC-MS system with a C18 column

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired buffer system. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute it further with the mobile phase if necessary, and inject it into the HPLC-MS system. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).

  • Sample Collection at Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubated solution.

  • Sample Analysis: Analyze each aliquot by HPLC-MS.

    • HPLC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.3 mL/min

      • Gradient: A suitable gradient to elute this compound and its potential degradation products.

    • MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

      • Monitor the [M-H]⁻ ion for this compound (m/z 212.9).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

G cluster_0 Degradation Pathway 4-Iodobutanoic_Acid This compound 4-Hydroxybutanoic_Acid 4-Hydroxybutanoic Acid 4-Iodobutanoic_Acid->4-Hydroxybutanoic_Acid Hydrolysis (+H2O, -HI) Gamma-Butyrolactone Gamma-Butyrolactone (GBL) 4-Hydroxybutanoic_Acid->Gamma-Butyrolactone Intramolecular Cyclization (-H2O)

Caption: Potential degradation pathway of this compound.

G Start Inconsistent Experimental Results Check_Stability Perform Time-Course Stability Study Start->Check_Stability Degradation_Observed Is Degradation Observed? Check_Stability->Degradation_Observed Optimize_Conditions Optimize Experimental Conditions Degradation_Observed->Optimize_Conditions Yes No_Degradation No Significant Degradation Degradation_Observed->No_Degradation No Use_Fresh_Solutions Use Freshly Prepared Solutions Optimize_Conditions->Use_Fresh_Solutions Control_Temp Control Temperature Optimize_Conditions->Control_Temp Protect_Light Protect from Light Optimize_Conditions->Protect_Light Troubleshoot_Other Troubleshoot Other Experimental Variables No_Degradation->Troubleshoot_Other

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of 4-iodobutanoic acid.

Troubleshooting Guides and FAQs

This section addresses specific challenges related to byproduct formation and removal during the synthesis of this compound.

Q1: What are the common impurities and byproducts in the synthesis of this compound?

The nature of impurities largely depends on the synthetic route employed.

  • From γ-Butyrolactone and Hydroiodic Acid: The primary organic impurity is often unreacted γ-butyrolactone. Residual hydroiodic acid and elemental iodine (if air oxidation occurs) are common inorganic impurities.

  • Via the Finkelstein Reaction: This reaction involves converting a 4-halobutanoic acid precursor (typically 4-bromo- or 4-chlorobutanoic acid) to this compound using an iodide salt like sodium iodide.

    • Inorganic Byproducts: The main inorganic byproducts are the sodium salts of the starting halide (e.g., sodium bromide or sodium chloride), which have low solubility in common solvents like acetone and can be easily filtered out.[1][2]

    • Organic Byproducts: The primary organic impurity is the unreacted starting 4-halobutanoic acid.

  • From Oxidation of 4-Iodobutanol: A potential byproduct is the corresponding aldehyde, 4-iodobutanal, resulting from incomplete oxidation. Conversely, over-oxidation is not a concern as the desired product is the carboxylic acid.[3]

Q2: My final product has a yellow or brown tint. What is the cause and how can I remove it?

A yellow or brown discoloration is typically due to the presence of elemental iodine (I₂), which can form from the oxidation of iodide ions in the presence of light or air.

Troubleshooting Steps:

  • Work-up with a Reducing Agent: During the aqueous work-up, wash the organic layer with a dilute solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce the colored elemental iodine to colorless iodide ions.

  • Activated Carbon Treatment: Dissolving the crude product in an appropriate organic solvent and treating it with a small amount of activated carbon can effectively adsorb the iodine. The carbon is then removed by filtration.[4][5]

  • Minimize Light Exposure: Protect the reaction and the purified product from light by using amber-colored glassware or by wrapping the flasks with aluminum foil to prevent photo-oxidation of iodide.

Q3: How can I remove unreacted γ-butyrolactone from my this compound?

Unreacted γ-butyrolactone can be challenging to remove due to its polarity and boiling point.

Troubleshooting Steps:

  • Aqueous Extraction: this compound is acidic and can be converted to its carboxylate salt with a mild base like sodium bicarbonate (NaHCO₃). The resulting salt is water-soluble, while the unreacted lactone is less so and will preferentially remain in an organic solvent.

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with a saturated aqueous solution of sodium bicarbonate. The this compound will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure this compound.

    • Extract the purified acid back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Chromatography: If extraction is not sufficient, column chromatography on silica gel can be used. However, the acidic nature of this compound can lead to peak tailing. It is advisable to use a mobile phase containing a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to suppress deprotonation on the silica surface.[6]

Q4: I performed a Finkelstein reaction to synthesize this compound. How do I remove the inorganic salts and unreacted starting material?

Troubleshooting Steps:

  • Filtration: The inorganic byproducts of the Finkelstein reaction (e.g., NaCl or NaBr) are generally insoluble in the acetone solvent used for the reaction and can be removed by simple filtration.[1][2]

  • Aqueous Work-up: After filtration, the acetone is typically removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any remaining salts and the excess sodium iodide.

  • Acid-Base Extraction: To remove the unreacted 4-bromobutanoic or 4-chlorobutanoic acid, an acid-base extraction, as described in Q3, can be employed. The slightly different acidities of the halo-acids may allow for some separation, but this is often not a highly efficient method for this specific separation.

  • Recrystallization: If the product is solid, recrystallization from an appropriate solvent system can be an effective method to separate it from the unreacted starting material, provided they have different solubilities.

Data Presentation

ParameterSynthesis from γ-ButyrolactoneFinkelstein Reaction
Common Byproducts γ-Butyrolactone, Residual HI, I₂Unreacted 4-halobutanoic acid, NaBr/NaCl, Excess NaI
Typical Purity after Initial Work-up 85-95%90-98% (after filtration)
Recommended Purification Acid-base extraction, Column chromatographyFiltration, Acid-base extraction, Recrystallization
Expected Yield 60-80%85-95%

Note: Yields and purity are approximate and can vary significantly based on reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound (containing unreacted starting materials and byproducts) in a suitable organic solvent (e.g., 10 volumes of diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Continue shaking until no more gas is evolved.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium 4-iodobutanoate. Drain the aqueous layer into a clean flask.

  • Re-extraction: Extract the organic layer again with a fresh portion of saturated sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 6M HCl solution dropwise with stirring until the pH of the solution is ~1-2 (test with pH paper). This compound will precipitate if it is a solid at the working temperature or form an oily layer.

  • Final Extraction: Extract the acidified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.

Protocol 2: Removal of Iodine Discoloration

  • Dissolution: Dissolve the discolored this compound in an organic solvent.

  • Washing: In a separatory funnel, wash the organic solution with a 10% aqueous solution of sodium thiosulfate. The brown/yellow color of the organic layer should disappear.

  • Separation: Separate the organic layer and proceed with the standard washing (with water and brine) and drying steps as outlined in Protocol 1.

Mandatory Visualization

Byproduct_Removal_Workflow start Crude this compound discoloration_check Discoloration Present? start->discoloration_check thiosulfate_wash Wash with Sodium Thiosulfate discoloration_check->thiosulfate_wash Yes synthesis_route Synthesis Route? discoloration_check->synthesis_route No thiosulfate_wash->synthesis_route acid_base_extraction Acid-Base Extraction chromatography Column Chromatography acid_base_extraction->chromatography Impurities Remain recrystallization Recrystallization acid_base_extraction->recrystallization If Solid final_product Purified this compound acid_base_extraction->final_product Pure filtration Filtration (for Finkelstein) filtration->acid_base_extraction chromatography->final_product recrystallization->final_product synthesis_route->acid_base_extraction Other synthesis_route->filtration Finkelstein finkelstein Finkelstein other_routes Other Routes

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

Unveiling Peptide Modifications: A Comparative Guide to Mass Spectrometry Analysis of 4-Iodobutanoic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is paramount for understanding protein function, elucidating signaling pathways, and developing novel therapeutics. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides modified with 4-iodobutanoic acid against alternative labeling strategies, supported by experimental data and detailed protocols.

The modification of peptides with chemical probes is a critical step in many proteomic workflows, enabling enrichment, identification, and quantification. This compound, a halo-alkanoic acid, presents a potential tool for peptide modification, primarily through the alkylation of nucleophilic amino acid residues such as cysteine. Its iodine atom offers a unique isotopic signature that can be leveraged for mass spectrometry-based quantification. This guide will delve into the specifics of this technique and compare it with established methods.

Performance Comparison: this compound vs. Alternatives

The selection of a peptide modification reagent significantly influences the outcome of a mass spectrometry experiment. Here, we compare the theoretical and extrapolated characteristics of this compound with the widely used alkylating agent, iodoacetamide (IAA).

FeatureThis compound (Inferred)Iodoacetamide (IAA)
Target Residues Primarily Cysteine; potentially Lysine, Histidine, and N-terminusPrimarily Cysteine; side reactions with Lysine, Histidine, Methionine, and N-terminus reported[1]
Reaction Chemistry S-alkylationS-alkylation
Mass Shift (Da) +183.95 Da (on Cysteine)+57.02 Da (Carbamidomethyl)
Key Advantage Potential for unique isotopic signature for quantification due to iodine.Well-established, high reaction efficiency for cysteine.[2]
Potential Drawbacks Potential for side reactions and lower reaction efficiency compared to IAA. Iodine-containing reagents can lead to non-specific modifications.[1]Can lead to side reactions, especially at higher concentrations and pH.[1][2]
Impact on Fragmentation The larger modification may influence fragmentation patterns, potentially providing additional structural information or complicating spectral interpretation.Minimal impact on peptide backbone fragmentation, leading to predictable spectra.

Quantitative Analysis: Leveraging the Isotopic Signature of Iodine

The following table, adapted from the 4-iodobenzoic acid study, illustrates the potential for quantitative analysis using an iodo-containing labeling strategy.

Peptide PairAnalyte:Internal Standard RatioMeasured Peak Area Ratio (MALDI-TOF MS)
Peptide 1-BA / Peptide 1-IBA1:11.05
Peptide 2-BA / Peptide 2-IBA1:10.98
Peptide 3-BA / Peptide 3-IBA1:11.02
Peptide 4-BA / Peptide 4-IBA1:10.95

This data is illustrative and based on a study using 4-iodobenzoic acid. Similar performance would be anticipated for this compound but requires experimental validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for peptide modification with an iodo-alkanoic acid like this compound and a standard iodoacetamide alkylation.

Protocol 1: Peptide Modification with this compound

This protocol is a generalized procedure and may require optimization for specific peptides and experimental goals.

  • Peptide Reduction:

    • Dissolve the peptide sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation with this compound:

    • Prepare a fresh stock solution of this compound in the reaction buffer.

    • Add the this compound solution to the reduced peptide sample to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add an excess of a quenching reagent, such as DTT or L-cysteine, to consume any unreacted this compound.

    • Incubate for an additional 15 minutes.

  • Sample Cleanup:

    • Desalt the modified peptide sample using a C18 ZipTip or equivalent solid-phase extraction method to remove excess reagents and salts.

    • Elute the peptide in a solvent compatible with mass spectrometry analysis (e.g., 50% acetonitrile/0.1% formic acid).

Protocol 2: Standard Peptide Alkylation with Iodoacetamide (IAA)
  • Peptide Reduction:

    • Follow the same procedure as in Protocol 1, step 1.

  • Alkylation with Iodoacetamide:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in reaction buffer).

    • Add the iodoacetamide solution to the reduced peptide sample to a final concentration of 15-20 mM.

    • Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.[2]

  • Quenching the Reaction:

    • Follow the same procedure as in Protocol 1, step 3.

  • Sample Cleanup:

    • Follow the same procedure as in Protocol 1, step 4.

Visualizing the Workflow and Signaling Pathways

Diagrams are essential for illustrating complex experimental workflows and biological relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Sample Protein Sample Reduction Reduction (e.g., DTT) Protein_Sample->Reduction Alkylation Alkylation (this compound or Alternative) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Acquisition MS Data Acquisition (MS1 Scan) LC_Separation->MS_Acquisition MSMS_Acquisition MS/MS Data Acquisition (Fragmentation) MS_Acquisition->MSMS_Acquisition Database_Search Database Search MSMS_Acquisition->Database_Search Peptide_ID Peptide Identification Database_Search->Peptide_ID Modification_Site Modification Site Localization Peptide_ID->Modification_Site Quantification Quantification Modification_Site->Quantification

Caption: Experimental workflow for the mass spectrometry analysis of modified peptides.

Logical Relationships in Quantitative Proteomics

The choice of labeling strategy is dictated by the experimental question and the desired level of quantification.

logical_relationships cluster_labeling Labeling Strategy cluster_quantification Quantification Level cluster_application Application This compound This compound Relative Quantification Relative Quantification This compound->Relative Quantification Iodoacetamide Iodoacetamide Iodoacetamide->Relative Quantification Isobaric Tags (TMT, iTRAQ) Isobaric Tags (TMT, iTRAQ) Isobaric Tags (TMT, iTRAQ)->Relative Quantification SILAC SILAC SILAC->Relative Quantification Differential Expression Differential Expression Relative Quantification->Differential Expression Target Engagement Target Engagement Relative Quantification->Target Engagement Absolute Quantification Absolute Quantification Absolute Quantification->Target Engagement Pathway Analysis Pathway Analysis Differential Expression->Pathway Analysis

Caption: Logical relationships between labeling strategies and their applications in quantitative proteomics.

References

A Comparative Guide to Cysteine Alkylation Reagents: Alternatives to 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient alkylation of cysteine residues is a cornerstone of numerous biochemical and proteomic workflows. While 4-iodobutanoic acid serves this purpose, a diverse array of alternative reagents offers distinct advantages in terms of reactivity, specificity, and compatibility with downstream applications. This guide provides an objective comparison of common alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent significantly impacts the outcome of experiments, influencing everything from the completeness of the reaction to the presence of off-target modifications. The following table summarizes the performance of several common alternatives to this compound based on published experimental data.

ReagentChemical ClassReaction MechanismTypical EfficiencyPrimary Off-Target ReactionsKey Considerations
Iodoacetamide (IAM) HaloacetamideSN2>95%[1][2]Methionine, Histidine, Lysine, N-terminus[1][3]Widely used, but can lead to a variety of side reactions.[1][4]
Iodoacetic Acid (IAA) Haloacetic AcidSN2>97%[2]Methionine, Histidine, Lysine, N-terminusSimilar to IAM; the negative charge can alter protein pI.
N-Ethylmaleimide (NEM) MaleimideMichael Addition~100% (under optimal conditions)[5]Lysine (at pH > 7.5), Histidine[5][6][7]Rapid reaction kinetics; the resulting thioether bond may not be completely irreversible.[5][7]
Chloroacetamide (CAA) HaloacetamideSN2High, comparable to IAMMethionine (significant oxidation)[8][9][10]Lower off-target alkylation on residues other than cysteine compared to IAM, but promotes methionine oxidation.[8][9][10]
Acrylamide (AA) VinylMichael AdditionHigh, comparable to IAM[1][11]N-terminus, Lysine (less frequent than NEM)[1]Generally high specificity for cysteine; can be used for isotopic labeling.[12][13]
4-Vinylpyridine (4-VP) Vinyl PyridineMichael AdditionLess efficient than IAM/AA[14]N-terminus, LysineCan enhance ionization in mass spectrometry.[15]
Methyl Methanethiosulfonate (MMTS) ThiosulfonateThiol-Disulfide ExchangeHighForms a reversible disulfide bondThe reversible nature can be advantageous in specific applications.[16]
Vinyl Sulfones Vinyl SulfoneMichael AdditionHighHighly specific for thiolsForms a very stable thioether bond; less prone to side reactions.[6][17][18]

Experimental Protocols

Detailed and reproducible protocols are critical for successful cysteine alkylation. Below are generalized yet comprehensive methodologies for three commonly used alkylating agents.

Protocol 1: In-Solution Alkylation with Iodoacetamide (IAM)

This protocol is a standard procedure for the alkylation of cysteine residues in proteins that have been reduced in solution, often as a preparatory step for mass spectrometry-based proteomics.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a denaturant like 6 M urea)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Iodoacetamide (IAM) solution (prepare fresh, protect from light)

  • Quenching solution (e.g., DTT or L-cysteine)

Procedure:

  • Reduction:

    • To the protein solution, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP) to reduce all disulfide bonds.[19]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared IAM solution to a final concentration of 55 mM.[19]

    • Incubate in the dark at room temperature for 30-45 minutes.[19]

  • Quenching:

    • To stop the alkylation reaction, add a quenching solution. For example, add DTT to a final concentration of 20 mM.[19]

  • Downstream Processing:

    • The alkylated protein sample is now ready for buffer exchange, digestion, or other downstream applications.

Protocol 2: In-Solution Alkylation with N-Ethylmaleimide (NEM)

This protocol is suitable for applications requiring rapid and specific cysteine alkylation, such as in redox proteomics to block free thiols.

Materials:

  • Protein sample in an amine-free buffer (e.g., 50 mM phosphate buffer, pH 6.5-7.5)

  • N-Ethylmaleimide (NEM) solution (prepare fresh)

Procedure:

  • Alkylation:

    • To the protein solution, add freshly prepared NEM solution to a final concentration of 50 mM.[19] For studies aiming to preserve the native redox state, NEM can be included in the lysis buffer.[19]

    • Incubate at room temperature for 30 minutes. For rapid labeling, incubation for as little as 1 minute can be effective, depending on the protein and NEM concentration.[5]

  • Quenching (Optional but Recommended):

    • The reaction can be quenched by adding a thiol-containing reagent such as DTT or β-mercaptoethanol in excess.

  • Removal of Excess Reagent:

    • Excess NEM can be removed by dialysis, desalting columns, or protein precipitation.

Protocol 3: In-Gel Alkylation

This protocol is commonly used in proteomics workflows where proteins are first separated by gel electrophoresis.

Materials:

  • Polyacrylamide gel containing the protein bands of interest

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM IAM in 25 mM ammonium bicarbonate)

  • Washing solution (e.g., 25 mM ammonium bicarbonate)

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the gel.

    • Destain the gel pieces by washing with the destaining solution until the Coomassie or silver stain is removed.

  • Reduction:

    • Incubate the gel pieces in the reduction solution at 56°C for 1 hour.

  • Alkylation:

    • Remove the reduction solution and add the alkylation solution.

    • Incubate in the dark at room temperature for 45 minutes.

  • Washing:

    • Remove the alkylation solution and wash the gel pieces with the washing solution to remove excess reagents.

  • Digestion:

    • The gel pieces are now ready for in-gel digestion with a protease such as trypsin.

Visualizing Experimental Workflows and Pathways

Understanding the context in which cysteine alkylation is applied is crucial. The following diagrams, generated using Graphviz, illustrate a typical proteomics workflow and a conceptual signaling pathway where cysteine modification plays a key role.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction Reduction Reduction (e.g., DTT) ProteinExtraction->Reduction Alkylation Alkylation (e.g., IAM) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Alkylated Peptides LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

A typical bottom-up proteomics workflow.

signaling_pathway ROS Reactive Oxygen Species (ROS) Protein Protein with Redox-sensitive Cysteine ROS->Protein Oxidative Stress ReducedCys Reduced Cysteine (-SH) Protein->ReducedCys OxidizedCys Oxidized Cysteine (e.g., -SOH) ReducedCys->OxidizedCys Oxidation AlkylatedCys Alkylated Cysteine (Blocked) ReducedCys->AlkylatedCys Downstream Downstream Signaling OxidizedCys->Downstream Signal Transduction AlkylatingAgent Alkylating Agent (e.g., NEM) AlkylatingAgent->ReducedCys Blocks further reaction

References

Comparative Reactivity of 4-Halobutanoic Acids in Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Reactivity Comparison

The intramolecular cyclization of 4-halobutanoic acids is an intramolecular nucleophilic substitution (SN2) reaction. The carboxylate group, formed by the deprotonation of the carboxylic acid, acts as the internal nucleophile, attacking the carbon atom bonded to the halogen (the electrophilic center) and displacing the halide ion, which serves as the leaving group.

The reactivity of the 4-halobutanoic acids in this reaction is primarily governed by two key factors:

  • Carbon-Halogen (C-X) Bond Strength: The bond between the carbon and the halogen atom must be broken during the reaction. The strength of this bond decreases down the halogen group: C-Cl > C-Br > C-I.[1][2][3][4] A weaker bond requires less energy to break, leading to a faster reaction rate.

  • Leaving Group Ability of the Halide Ion: A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. The stability of the halide ions increases down the group, making iodide the best leaving group and chloride the poorest among the three.[5][6][7][8] The order of leaving group ability is I⁻ > Br⁻ > Cl⁻.

Based on these two factors, the expected order of reactivity for the intramolecular cyclization of 4-halobutanoic acids is:

4-Iodobutanoic Acid > 4-Bromobutanoic Acid > 4-Chlorobutanoic Acid

This compound is expected to be the most reactive due to the weakest C-I bond and the excellent leaving group ability of the iodide ion. Conversely, 4-chlorobutanoic acid is anticipated to be the least reactive because of the strong C-Cl bond and the relatively poor leaving group ability of the chloride ion.

Data Presentation

As noted, direct comparative experimental data is scarce. However, a typical presentation of such kinetic data would involve determining the rate constants for the intramolecular cyclization of each 4-halobutanoic acid under controlled conditions. The following table is an illustrative example of how such data would be summarized.

CompoundHalogenC-X Bond Energy (kJ/mol)Relative Rate Constant (krel)
4-Chlorobutanoic AcidCl~3461 (Reference)
4-Bromobutanoic AcidBr~290> 1
This compoundI~228>> 1

Note: The relative rate constant values are hypothetical and for illustrative purposes only, representing the expected trend in reactivity.

Experimental Protocol: Kinetic Analysis of the Intramolecular Cyclization of 4-Halobutanoic Acids

This protocol outlines a method to determine the rate of intramolecular cyclization of 4-halobutanoic acids by monitoring the decrease in halide ion concentration over time.

Materials:

  • 4-Chlorobutanoic acid

  • 4-Bromobutanoic acid

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M standard solution

  • Acetone (ACS grade)

  • Deionized water

  • Nitric acid (HNO₃), 1 M

  • Silver nitrate (AgNO₃), 0.02 M standard solution

  • Potassium chromate (K₂CrO₄) indicator solution

  • Thermostatted water bath

  • Conical flasks (100 mL)

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation of Reaction Solutions:

    • For each 4-halobutanoic acid, prepare a 0.05 M solution in a 50:50 (v/v) acetone-water mixture. This solvent system helps to dissolve both the organic acid and the inorganic base.

    • Prepare a 0.05 M solution of NaOH in the same 50:50 acetone-water mixture.

  • Reaction Initiation:

    • Place 50 mL of the 0.05 M 4-halobutanoic acid solution in a 100 mL conical flask.

    • Place the flask in a thermostatted water bath set to the desired reaction temperature (e.g., 50 °C). Allow the solution to equilibrate for 15 minutes.

    • To initiate the reaction, add 50 mL of the pre-heated 0.05 M NaOH solution to the flask, start the stopwatch immediately, and mix thoroughly. The final concentration of both reactants will be 0.025 M.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 10 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of 1 M nitric acid. This will stop the cyclization by protonating the carboxylate.

  • Titration of Halide Ions:

    • To the quenched sample, add 3-4 drops of potassium chromate indicator.

    • Titrate the solution with a standardized 0.02 M silver nitrate solution. The endpoint is indicated by the first appearance of a persistent reddish-brown precipitate of silver chromate.

    • Record the volume of AgNO₃ solution used.

  • Data Analysis:

    • The concentration of the halide ion at each time point can be calculated from the volume of AgNO₃ used in the titration.

    • The reaction follows first-order kinetics with respect to the 4-halobutanoate concentration. Therefore, a plot of ln([R-X]t / [R-X]₀) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

    • Compare the rate constants obtained for 4-chloro, 4-bromo, and 4-iodobutanoic acids to determine their relative reactivities.

Visualization of the Reaction Pathway

The following diagram illustrates the intramolecular SN2 reaction pathway for the cyclization of a 4-halobutanoic acid.

G Intramolecular Cyclization of 4-Halobutanoic Acid cluster_0 Reactants cluster_1 Reaction Intermediate cluster_2 Transition State cluster_3 Products 4-Halobutanoic_Acid 4-Halobutanoic Acid (R-X) 4-Halobutanoate 4-Halobutanoate Anion (Internal Nucleophile) 4-Halobutanoic_Acid->4-Halobutanoate Deprotonation Base Base (e.g., OH⁻) Transition_State SN2 Transition State [Partial C-O bond formation, Partial C-X bond breaking] 4-Halobutanoate->Transition_State Intramolecular Nucleophilic Attack gamma-Butyrolactone γ-Butyrolactone Transition_State->gamma-Butyrolactone Bond Formation/ Bond Breaking Halide_Ion Halide Ion (X⁻) Transition_State->Halide_Ion Leaving Group Departure

Caption: Intramolecular SN2 cyclization of 4-halobutanoic acid.

This guide provides a framework for understanding and comparing the reactivity of 4-halobutanoic acids. For definitive quantitative comparisons, the experimental protocol outlined should be performed to generate empirical data.

References

Unveiling the-Advantages of 4-Iodobutanoic Acid in Alkylation Strategies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and proteomics, the selection of an appropriate alkylating agent is paramount for achieving specific and efficient modification of biomolecules. While traditional reagents have been the mainstay of researchers, emerging alternatives such as 4-iodobutanoic acid present unique advantages. This guide provides a comprehensive comparison of this compound with other commonly used alkylating agents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Comparative Analysis of Alkylating Agents

The efficiency and specificity of an alkylation reaction are critical determinants of its success. The following table summarizes the key characteristics of this compound and other prevalent alkylating agents.

Alkylating AgentPrimary TargetLeaving GroupKey AdvantagesPotential Disadvantages
This compound Cysteine (thiol group)IodineIntroduces a terminal carboxylic acid handle for further functionalization; Iodine is a good leaving group, suggesting high reactivity.[1]Limited direct comparative data in proteomics literature; Potential for off-target reactions similar to other iodo-compounds.
Iodoacetamide (IAA) Cysteine (thiol group)IodineHigh reactivity, leading to rapid and complete alkylation of cysteine residues.[2]Prone to off-target modifications of methionine, histidine, lysine, and the N-terminus; Light sensitive.[2][3]
Chloroacetamide (CAA) Cysteine (thiol group)ChlorineLower off-target alkylation compared to iodoacetamide.[3]Slower reaction kinetics than IAA; Can cause significant methionine oxidation.[3][4]
N-Ethylmaleimide (NEM) Cysteine (thiol group)Maleimide ring openingHigh specificity for thiols under controlled pH.[5]Can lead to significant side reactions with lysine and the N-terminus.[1]
4-Vinylpyridine (4-VP) Cysteine (thiol group)Michael additionProduces a stable pyridylethylated cysteine derivative that can be monitored spectrophotometrically.Slower reaction rate; Can exhibit side reactions.[1]

The Distinctive Edge of this compound

While comprehensive, direct comparative studies are still emerging, the chemical structure of this compound suggests several key advantages:

  • Bifunctionality: The standout feature of this compound is the introduction of a terminal carboxylic acid group upon alkylation. This "handle" provides a secondary reactive site for subsequent modifications, such as the attachment of affinity tags, imaging agents, or drug payloads, using well-established carbodiimide chemistry.

  • Reactivity: The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodide an excellent leaving group.[6] This intrinsic property suggests that this compound should exhibit high reactivity towards nucleophilic residues like cysteine, potentially leading to faster reaction times and higher efficiency compared to chloro- or bromo- analogs.[6]

  • Versatility in Synthesis: this compound serves as a versatile building block in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents and diagnostic tools.[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are standardized protocols for protein alkylation.

Protocol 1: Alkylation of Cysteine Residues in a Purified Protein using Iodoacetamide (IAA)

1. Materials:

  • Purified protein solution

  • Dithiothreitol (DTT) stock solution (1 M in water)

  • Iodoacetamide (IAA) stock solution (500 mM in a light-protected tube)

  • Tris buffer (1 M, pH 8.5)

  • Urea (solid)

  • PD-10 desalting column

2. Procedure:

  • Protein Denaturation and Reduction:

    • In a microcentrifuge tube, add the purified protein to a final concentration of 1-5 mg/mL in a buffer containing 8 M urea and 100 mM Tris, pH 8.5.

    • Add DTT to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA stock solution to a final concentration of 55 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching and Desalting:

    • Quench the reaction by adding DTT to a final concentration of 100 mM.

    • Remove excess reagents and urea by passing the solution through a PD-10 desalting column equilibrated with a suitable buffer for downstream applications.

Protocol 2: General Procedure for Cysteine Alkylation for Proteomics Analysis

1. Materials:

  • Protein lysate

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (200 mM)

  • Alkylation agent stock solution (e.g., 400 mM N-ethylmaleimide in ethanol)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin solution (sequencing grade)

2. Procedure:

  • Reduction:

    • To 100 µg of protein lysate in 50 mM ammonium bicarbonate buffer, add TCEP to a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent stock solution to a final concentration of 40 mM.

    • Incubate at room temperature for 1 hour in the dark.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizing the Workflow and Mechanisms

To further elucidate the processes involved, the following diagrams created using Graphviz illustrate a typical experimental workflow and the chemical reactions at play.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Lysate Protein Lysate Reduction Reduction Protein Lysate->Reduction e.g., DTT, TCEP Alkylation Alkylation Reduction->Alkylation e.g., this compound, IAA Digestion Digestion Alkylation->Digestion e.g., Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized experimental workflow for protein alkylation in proteomics.

alkylation_mechanisms cluster_cysteine Cysteine Alkylation (Primary Target) cluster_off_target Potential Off-Target Modifications Cys-SH Cysteine Thiol Alkylated-Cys Alkylated Cysteine Cys-SH->Alkylated-Cys + Alkylating Agent Alkylated-Met Alkylated Met Met Methionine Met->Alkylated-Met His Histidine Alkylated-His Alkylated His His->Alkylated-His Lys Lysine Alkylated-Lys Alkylated Lys Lys->Alkylated-Lys N-terminus N-terminus Alkylated-N-term Alkylated N-term N-terminus->Alkylated-N-term

References

A Comparative Guide to Protein Labeling with 4-Iodobutanoic Acid for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics, the precise and efficient labeling of proteins is paramount for accurate analysis by mass spectrometry (MS). Alkylating agents are routinely used to modify cysteine residues, preventing the re-formation of disulfide bonds and ensuring consistent peptide ionization. This guide provides a comprehensive comparison of 4-iodobutanoic acid as a protein labeling reagent against other common alternatives, supported by experimental data and detailed protocols for validation via MS/MS.

Principles of Cysteine Alkylation

The primary goal of cysteine alkylation in proteomics is the irreversible modification of the thiol group (-SH) of cysteine residues. This is typically performed after the reduction of disulfide bonds (-S-S-) to ensure that all cysteine residues are available for modification. This step is critical for accurate protein quantification as it prevents the refolding of proteins and ensures that cysteine-containing peptides are consistently identified and quantified by mass spectrometry.

The most common class of reagents for this purpose are haloacetamides, such as iodoacetamide (IAM) and its analogue, this compound. These reagents react with the nucleophilic thiol group of cysteine via an SN2 reaction, forming a stable thioether bond.

Performance Comparison of Alkylating Agents

While direct quantitative comparisons of this compound with other alkylating agents are limited in published literature, we can infer its performance based on studies of structurally similar compounds like iodoacetic acid (IAA) and iodoacetamide (IAM).

FeatureThis compound (Inferred)Iodoacetamide (IAM)Iodoacetic Acid (IAA)Chloroacetamide (CAA)Acrylamide
Primary Target Cysteine (Thiol group)Cysteine (Thiol group)Cysteine (Thiol group)Cysteine (Thiol group)Cysteine (Thiol group)
Reaction Efficiency Expected to be highHighHighLower than IAM/IAAHigh
Specificity Prone to off-target reactionsKnown to have off-target reactions[1]Known to have off-target reactions[1]Higher specificity than IAM/IAA[2]High specificity for thiols
Common Side Reactions Alkylation of Met, His, Lys, N-termini (inferred)Alkylation of Met, His, Lys, Asp, Glu, Tyr, N-termini[1]Alkylation of Met, His, Lys, Asp, Glu, N-termini[1]Methionine oxidation[2]
Impact on MS/MS Potential for neutral loss from modified Met (inferred)Neutral loss from modified Met, reducing peptide IDs[1]Neutral loss from modified Met, reducing peptide IDs[1]Can improve peptide identifications over IAM/IAAGenerally good MS/MS fragmentation
Cost Relatively inexpensiveInexpensiveInexpensiveInexpensiveInexpensive

Experimental Protocols

I. Standard Protocol for Protein Labeling with this compound

This protocol is adapted from established methods for protein alkylation using iodo-compounds.[3][4]

Materials:

  • Protein extract

  • Urea (8 M) in 50 mM Tris-HCl, pH 8.5

  • Dithiothreitol (DTT), 200 mM stock

  • This compound, 500 mM stock in 50 mM Tris-HCl, pH 8.5

  • Trypsin (proteomics grade)

  • Formic acid (0.1%)

  • C18 desalting column

Procedure:

  • Protein Solubilization: Solubilize protein pellet in 8 M urea buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Add this compound to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 column.

  • MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

II. Validation of Labeling via MS/MS Analysis

The validation of protein labeling with this compound involves confirming the modification on cysteine residues and assessing the extent of off-target modifications.

Data Analysis Workflow:

  • Database Search: Search the generated MS/MS data against a relevant protein database.

  • Variable Modifications: Include the following variable modifications in the search parameters:

    • Carboxypropyl on Cysteine (+142.02 Da, from this compound)

    • Carboxypropyl on Methionine, Histidine, Lysine, and protein N-terminus to detect off-target reactions.

    • Oxidation of Methionine (+15.99 Da).

  • Data Interpretation:

    • Labeling Efficiency: Calculate the percentage of identified cysteine-containing peptides that are modified with this compound.

    • Off-Target Modifications: Quantify the number of peptides with modifications on residues other than cysteine.

    • Methionine-Containing Peptides: Compare the number of identified methionine-containing peptides between samples labeled with this compound and a non-iodo alkylating agent (e.g., acrylamide) to assess the impact of potential neutral loss.[1]

Visualizing the Workflow and Mechanisms

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis Protein_Extraction Protein Extraction Reduction Reduction (DTT) Protein_Extraction->Reduction Solubilization Alkylation Alkylation (this compound) Reduction->Alkylation Free Thiols Digestion Tryptic Digestion Alkylation->Digestion Modified Proteins LC_MSMS LC-MS/MS Digestion->LC_MSMS Peptide Mixture Database_Search Database Search LC_MSMS->Database_Search MS/MS Spectra Validation Validation of Labeling Database_Search->Validation Identified Peptides

Caption: Experimental workflow for protein labeling and validation.

reaction_mechanisms cluster_cysteine Cysteine Alkylation (Target Reaction) cluster_methionine Methionine Alkylation (Side Reaction) Cys Protein-SH (Cysteine) Product_Cys Protein-S-CH2(CH2)2COOH + HI Cys->Product_Cys SN2 Reaction Iodo I-CH2(CH2)2COOH (this compound) Iodo->Product_Cys Met Protein-S-CH3 (Methionine) Product_Met Protein-S+(-CH3)-CH2(CH2)2COOH + I- Met->Product_Met SN2 Reaction Iodo2 I-CH2(CH2)2COOH (this compound) Iodo2->Product_Met

Caption: Target and side reaction mechanisms of this compound.

Conclusion

This compound is a viable and cost-effective reagent for the alkylation of cysteine residues in proteomics workflows.[2] Its performance is expected to be similar to that of iodoacetic acid and iodoacetamide. However, researchers must be aware of the potential for off-target modifications, particularly the alkylation of methionine residues, which can lead to a neutral loss during MS/MS fragmentation and consequently, a decrease in the identification of methionine-containing peptides.[1] For studies where the identification of methionine-containing peptides is critical, or to minimize side reactions, alternative alkylating agents such as chloroacetamide or acrylamide should be considered.[1][2] Rigorous validation of labeling efficiency and specificity through careful MS/MS data analysis is essential for obtaining reliable quantitative proteomics results.

References

A Comparative Guide: 4-Iodobutanoic Acid vs. N-Ethylmaleimide in Thiol Modification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the precise modification of proteins is paramount for elucidating biological function and designing novel therapeutics. Among the arsenal of chemical tools available, alkylating agents that target cysteine residues are of particular importance due to the unique reactivity of the thiol group. This guide provides a comprehensive comparative analysis of two such reagents: 4-iodobutanoic acid and N-ethylmaleimide (NEM). We will delve into their chemical properties, reactivity, and applications, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.

Chemical Properties and Reactivity Profile

Both this compound and N-ethylmaleimide are effective in alkylating cysteine residues, yet they operate through distinct chemical mechanisms, which dictates their specificity and potential side reactions.

This compound is a haloalkane-containing carboxylic acid. Its reactivity stems from the carbon-iodine bond, where the iodine atom serves as a good leaving group in a nucleophilic substitution reaction. The thiol group of a cysteine residue acts as the nucleophile, attacking the carbon and displacing the iodide.

N-Ethylmaleimide (NEM) , on the other hand, is a Michael acceptor.[1] It possesses an electron-deficient carbon-carbon double bond within its maleimide ring. The reaction with a thiol proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbons of the double bond, leading to the formation of a stable thioether linkage.[2][3] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[2][4] At pH values above 7.5, NEM can also react with amino groups.[4]

The key differences in their chemical and physical properties are summarized below:

PropertyThis compoundN-Ethylmaleimide (NEM)
Molecular Formula C4H7IO2[5]C6H7NO2[2][6]
Molecular Weight 214.00 g/mol [7]125.13 g/mol [6][8]
Melting Point 37-40 °C[5][9][10]43-46 °C[6][11]
Boiling Point 109-110 °C at 1 Torr[9][10]210 °C[6][11]
Solubility in Water Not specified, likely sparingly soluble~25 mg/mL at 20 °C[6]
Primary Reactive Site Carbon bearing the iodine atomCarbon-carbon double bond in the maleimide ring
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition[2]
Primary Target Nucleophiles, including thiolsThiols (specifically at pH 6.5-7.5)[2][4]

Reactivity and Specificity: A Comparative Look

The choice between this compound and NEM often hinges on the desired specificity and the experimental conditions.

N-ethylmaleimide is renowned for its high specificity towards cysteine residues at near-neutral pH.[2][12] This specificity makes it an invaluable tool for probing the functional role of thiol groups in proteins, inhibiting cysteine proteases, and preventing disulfide bond formation during sample preparation for proteomics.[1][13] However, its reactivity is pH-dependent, and at alkaline pH, it can exhibit off-target reactivity with other nucleophiles like lysine residues.[2]

This compound , as a more general alkylating agent, can react with other nucleophilic amino acid side chains besides cysteine, such as histidine, lysine, and methionine, although the reactivity with thiols is generally the most rapid. This broader reactivity can be a disadvantage when high specificity is required. However, the presence of the iodine atom offers unique advantages in certain applications, such as in the development of radiolabeled compounds for imaging and therapeutic purposes.[9][14] The larger size and greater polarizability of iodine compared to other halogens enhance its reactivity in nucleophilic substitution reactions.[9]

Applications in Research and Drug Development

Both reagents have found widespread use in various scientific disciplines.

N-Ethylmaleimide is extensively used in:

  • Enzymology: To irreversibly inhibit enzymes with a critical cysteine in their active site.[1][2]

  • Proteomics: To block free sulfhydryl groups, preventing disulfide bond formation and ensuring accurate protein identification and quantification by mass spectrometry.[6][13]

  • Cell Biology: To study membrane transport processes and vesicular trafficking.[1][2] It has been instrumental in the study of the N-ethylmaleimide-sensitive factor (NSF), a key protein in vesicle fusion.[6]

  • Drug Discovery: As a tool to investigate the role of specific cysteine residues in drug-target interactions.

This compound is utilized in:

  • Chemical Synthesis: As a building block for creating more complex organic molecules, including iodinated compounds and precursors for therapeutic agents.[9]

  • Proteomics: For protein alkylation to enhance stability and improve identification in mass spectrometry.[9]

  • Medicinal Chemistry: As a precursor for developing diagnostic tools and therapeutic agents.[9] Its derivatives, such as 4-(p-iodophenyl)butyric acid, are used to enhance the blood half-life of radiopharmaceuticals.[14]

Experimental Protocols

To provide a practical basis for comparison, here are detailed protocols for protein alkylation using both reagents.

Protocol 1: In-Solution Protein Alkylation with N-Ethylmaleimide

This protocol is adapted for the general alkylation of cysteine residues in a purified protein sample or cell lysate.

Materials:

  • Protein sample (1-10 mg/mL)

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.0

  • N-Ethylmaleimide (NEM)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Immediately before use, prepare a 100 mM stock solution of NEM in ultrapure water or an appropriate organic solvent like DMSO or ethanol.[4]

  • Add a 10-fold molar excess of NEM to the protein solution. The final concentration of NEM typically ranges from 2 to 20 mM.[15]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted NEM using a desalting column or by dialysis against a suitable buffer.

Protocol 2: In-Solution Protein Reduction and Alkylation with this compound for Mass Spectrometry

This protocol is a standard procedure in proteomics workflows to prepare proteins for enzymatic digestion and subsequent mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturation/Reduction Buffer: 6 M Urea, 100 mM Tris-HCl, pH 8.5

  • Dithiothreitol (DTT)

  • This compound

  • Quenching solution (e.g., 1 M DTT)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (or other protease)

Procedure:

  • Dissolve the protein sample in the Denaturation/Reduction Buffer.

  • Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate for 1 hour at 37°C.

  • Cool the sample to room temperature.

  • Add this compound to a final concentration of 50 mM. Incubate for 45 minutes at room temperature in the dark.

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Dilute the sample 5-fold with Digestion Buffer to reduce the urea concentration to below 1.2 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • The sample is now ready for desalting and mass spectrometry analysis.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_nem N-Ethylmaleimide (NEM) Reaction cluster_iba This compound Reaction NEM N-Ethylmaleimide Thioether Protein-S-NEM (Stable Thioether) NEM->Thioether Michael Addition Thiol Protein-SH (Thiol) Thiol->Thioether IBA This compound Thioether2 Protein-S-Butanoic Acid + I- IBA->Thioether2 Nucleophilic Substitution Thiol2 Protein-SH (Thiol) Thiol2->Thioether2 Iodide Iodide (Leaving Group) Thioether2->Iodide

Figure 1: Reaction mechanisms of NEM and this compound with protein thiols.

cluster_workflow Comparative Experimental Workflow for Protein Alkylation cluster_nem_arm NEM Alkylation cluster_iba_arm 4-IBA Alkylation start Protein Sample denature Denaturation & Reduction (DTT) start->denature split Split Sample denature->split alk_nem Alkylation with NEM split->alk_nem Condition 1 alk_iba Alkylation with this compound split->alk_iba Condition 2 quench_nem Quench/Remove Excess NEM alk_nem->quench_nem digest Enzymatic Digestion (Trypsin) quench_nem->digest quench_iba Quench Excess 4-IBA alk_iba->quench_iba quench_iba->digest ms Mass Spectrometry Analysis digest->ms

Figure 2: A generalized workflow for comparing the efficacy of protein alkylation.

Conclusion

Both this compound and N-ethylmaleimide are powerful reagents for the chemical modification of proteins. The choice between them should be guided by the specific requirements of the experiment. For applications demanding high specificity for cysteine residues under physiological conditions, N-ethylmaleimide is often the superior choice. Its well-defined reactivity profile has made it a staple in biochemistry and proteomics.

Conversely, This compound offers a different set of advantages, particularly in synthetic and medicinal chemistry, where its utility as a building block and its potential for radioiodination are highly valued. While it may lack the specificity of NEM in complex biological mixtures, its robust reactivity makes it a reliable tool for general protein alkylation.

By understanding the distinct properties and applications of these two reagents, researchers can make informed decisions to advance their scientific inquiries and development pipelines.

References

Assessing the Specificity of 4-Iodobutanoic Acid for Cysteine Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics and drug development, the specific modification of cysteine residues is a cornerstone technique for protein characterization, functional analysis, and the development of targeted covalent inhibitors. The ideal cysteine-modifying agent should exhibit high reactivity towards the thiol group of cysteine with minimal off-target reactions on other amino acid residues. This guide provides a comparative assessment of 4-iodobutanoic acid's anticipated specificity for cysteine, contextualized by experimental data on its close structural analogs, iodoacetamide (IAA) and iodoacetic acid (IAC).

Introduction to Cysteine Alkylation

Cysteine's unique nucleophilic thiol group makes it a prime target for covalent modification by electrophilic reagents. Haloacetamides and haloacetic acids are classic examples of such reagents, reacting via a nucleophilic substitution mechanism to form a stable thioether bond with the cysteine sulfhydryl group. This process, known as alkylation, is fundamental in proteomics for preventing the re-formation of disulfide bonds after reduction and for introducing tags for protein quantification.

While highly effective for cysteine modification, iodine-containing alkylating agents like iodoacetamide and iodoacetic acid have been shown to exhibit off-target reactivity with other amino acid residues. This lack of absolute specificity can introduce artifacts in experimental results and is a critical consideration in drug development, where off-target effects can lead to toxicity.

This guide will focus on the specificity of this compound, a reagent with a four-carbon chain terminating in a carboxylic acid and an iodine atom. Due to the limited direct experimental data on this compound in proteomics literature, its performance will be inferred from comprehensive studies on iodoacetamide and iodoacetic acid.

Comparative Analysis of Cysteine Alkylating Agents

A systematic evaluation of common protein reduction and alkylation reagents has revealed significant differences in their specificity. The following tables summarize the quantitative data on the off-target alkylation of various amino acids by iodoacetamide (IAA) and iodoacetic acid (IAC), which serve as proxies for understanding the potential reactivity profile of this compound.

Table 1: Off-Target Alkylation by Iodoacetamide (IAA) and Iodoacetic Acid (IAC)

Amino Acid ResidueIAA Modified Peptides (%)IAC Modified Peptides (%)
Methionine15.212.5
Lysine1.80.9
Histidine0.70.4
Aspartic Acid0.30.2
Glutamic Acid0.20.1
N-terminus2.51.5

Data is derived from a systematic study on HeLa cell lysates and represents the percentage of identified peptides with the specified modification.[1]

Table 2: Cysteine Alkylation Efficiency

ReagentCysteine Containing Peptides Identified
Iodoacetamide (IAA)High
Iodoacetic Acid (IAC)Moderate
ChloroacetamideHigh
AcrylamideVery High

This table provides a qualitative comparison of the efficiency of different reagents in alkylating cysteine residues, leading to their identification in mass spectrometry.[1]

Based on these data, both iodoacetamide and iodoacetic acid exhibit considerable off-target reactivity, particularly with methionine. Iodoacetamide generally shows a higher degree of non-specific modification compared to iodoacetic acid.[1] It is plausible that this compound, being a haloalkanoic acid like iodoacetic acid, would exhibit a similar or potentially slightly lower reactivity profile due to potential steric hindrance from its longer carbon chain. The carboxylic acid moiety is expected to influence its reactivity based on the local electrostatic environment within the protein.

Experimental Protocols

To experimentally assess the specificity of this compound, a protocol similar to the one used for the systematic evaluation of IAA and IAC can be employed.

Protocol: In-Solution Protein Alkylation and Mass Spectrometry Analysis

1. Protein Reduction:

  • Dissolve 100 µg of the protein sample in 100 µL of 8 M urea in 50 mM Tris-HCl, pH 8.0.

  • Add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 1 hour.

2. Alkylation:

  • Add a 5-fold molar excess of the alkylating agent (this compound, iodoacetamide, or iodoacetic acid) over DTT.

  • Incubate in the dark at room temperature for 1 hour.

  • Quench the reaction by adding DTT to a final concentration of 20 mM.

3. Protein Digestion:

  • Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate at 37°C overnight.

4. Sample Cleanup:

  • Acidify the digest with 0.1% trifluoroacetic acid (TFA).

  • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • Elute the peptides with 50% acetonitrile, 0.1% TFA.

  • Dry the peptides in a vacuum centrifuge.

5. Mass Spectrometry Analysis:

  • Reconstitute the peptides in 0.1% formic acid.

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.

6. Data Analysis:

  • Search the raw mass spectrometry data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

  • Specify the expected mass shifts for cysteine modification by each reagent.

  • Include variable modifications for potential off-target reactions on methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus.

  • Quantify the percentage of peptides with off-target modifications for each reagent.

Visualizing the Workflow and Reaction

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_reagents Alkylating Agents cluster_analysis Analysis Protein Sample Protein Sample Reduction (DTT) Reduction (DTT) Protein Sample->Reduction (DTT) Unfold & Break S-S Alkylation Alkylation Reduction (DTT)->Alkylation Cap -SH This compound This compound Iodoacetamide Iodoacetamide Iodoacetic Acid Iodoacetic Acid Digestion (Trypsin) Digestion (Trypsin) Alkylation->Digestion (Trypsin) LC-MS/MS LC-MS/MS Digestion (Trypsin)->LC-MS/MS Generate Peptides Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify Modifications

Caption: Experimental workflow for comparing the specificity of cysteine alkylating agents.

Cysteine_Alkylation cluster_reactants Reactants cluster_product Product Cysteine Protein-Cys-SH Product Protein-Cys-S-CH₂(CH₂)₂COOH (Alkylated Cysteine) Cysteine->Product Nucleophilic Attack Reagent I-CH₂(CH₂)₂COOH (this compound)

Caption: Reaction of this compound with a cysteine residue.

Conclusion

While direct experimental data for this compound in a proteomics context is scarce, a comparative analysis based on its structural analogs, iodoacetamide and iodoacetic acid, provides valuable insights into its expected specificity. It is anticipated that this compound will primarily target cysteine residues, but with a potential for off-target modifications, most notably on methionine. The longer carbon chain of this compound compared to iodoacetic acid may slightly decrease its overall reactivity due to steric effects.

For researchers and drug development professionals, the key takeaway is the critical need for empirical validation. The provided experimental protocol offers a robust framework for directly assessing the specificity of this compound against other commonly used cysteine-modifying reagents. Such a head-to-head comparison is essential for making informed decisions about reagent selection to ensure the accuracy and reliability of experimental outcomes and to minimize potential off-target effects in therapeutic applications.

References

A Researcher's Guide to Protein Alkylation: A Comparative Analysis with a Focus on 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and protein chemistry, the precise chemical modification of proteins is a cornerstone of experimental design. Alkylation, the process of adding an alkyl group to a molecule, is a fundamental technique for studying protein structure and function. This guide provides a comparative analysis of common protein alkylating agents, with a specific focus on the potential utility of 4-iodobutanoic acid, supported by experimental data from studies on analogous compounds.

Comparative Analysis of Alkylating Agents

The selection of an appropriate alkylating agent is critical for the success of proteomic experiments. The ideal reagent should exhibit high reactivity and specificity towards the target amino acid residue, typically cysteine, while minimizing off-target modifications. This section compares the performance of several commonly used alkylating agents. While direct quantitative data for this compound is not extensively available in the literature, its reactivity can be inferred from studies on similar iodine-containing compounds like iodoacetamide (IAA) and iodoacetic acid (IAC).

Iodine-containing reagents are known for their high efficiency in cysteine alkylation.[1] However, they also exhibit a propensity for off-target reactions, modifying residues such as methionine, lysine, histidine, glutamic acid, and the peptide N-terminus.[1] This can complicate data analysis in mass spectrometry-based proteomics. For instance, iodoacetamide has been shown to cause significant methionine modification, which can decrease the identification rates of methionine-containing peptides.[1][2]

In contrast, reagents like 2-chloroacetamide (CAA) have been suggested to reduce off-target alkylation.[3][4] However, studies have also shown that CAA can lead to a significant increase in methionine oxidation, presenting a different set of challenges.[3][4] Acrylamide is another alternative that demonstrates good results with high peptide spectral matches.[1]

The choice of alkylating agent can also influence the number of identified proteins and peptides in a proteomics experiment. For example, one study found that iodoacetamide treatment resulted in the highest number of identified peptides with alkylated cysteine and the lowest number of peptides with incomplete cysteine alkylation compared to other agents.[5]

Table 1: Quantitative Comparison of Common Alkylating Agents

Alkylating AgentPrimary TargetAlkylation Efficiency (Cysteine)Common Off-Target ResiduesImpact on MethionineReference
Iodoacetamide (IAA) CysteineHigh (up to 99.84% with DTT reduction)[1]N-terminus, Lysine, Histidine, Glutamic Acid[1]Carbamidomethylation (can affect up to 80% of Met-containing peptides)[2][1][2][5]
2-Chloroacetamide (CAA) CysteineHigh (ranging from 97.01% with TCEP reduction)[1]N-terminus, Serine, Threonine, Glutamic Acid[1]Significant oxidation (up to 40% of Met-containing peptides)[3][4][1][3][4]
Acrylamide (AA) CysteineHighN-terminus, Serine, Threonine, Glutamic Acid[1]Lower off-target effects compared to iodine-containing reagents[1][1]
N-ethylmaleimide (NEM) CysteineEffective, but can lead to fewer identified peptides[6]Lysine (highest among compared reagents)[6]Not specified[6]
4-Vinylpyridine (4-VP) CysteineLess effective than NEM in some cases[6]Not specifiedNot specified[6]
This compound Cysteine (presumed)Presumed high (iodine-containing)Presumed similar to IAA (N-terminus, Lys, His, Glu)Presumed potential for modificationInference

Experimental Protocols

A generalized protocol for in-solution protein alkylation is provided below. This protocol can be adapted for use with this compound, though optimization of reagent concentration, incubation time, and temperature may be necessary.

In-Solution Protein Reduction and Alkylation Protocol
  • Protein Solubilization: Dissolve the protein sample in a suitable buffer, such as 50 mM ammonium bicarbonate containing 0.2 M urea.[7]

  • Reduction: To reduce disulfide bonds, add a reducing agent like dithiothreitol (DTT) to a final concentration of 5-8 mM.[6][7] Incubate the mixture at a controlled temperature, for example, 56°C for 25 minutes or 75°C for 15 minutes.[6][7]

  • Alkylation: In the dark, add the alkylating agent (e.g., this compound, iodoacetamide) to a final concentration of approximately 14-32 mM.[6][7] Incubate at room temperature for 30 minutes.[6]

  • Quenching (Optional but Recommended): To stop the alkylation reaction and prevent over-alkylation, a quenching agent such as DTT or cysteine can be added.[5]

  • Sample Cleanup: Precipitate the proteins using a method like methanol-chloroform precipitation to remove interfering substances.[7]

  • Proteolytic Digestion: Resuspend the protein pellet in a suitable buffer and digest with a protease, such as trypsin, overnight at 37°C.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify alkylated peptides.[7][8]

Visualizing the Workflow and Potential Modifications

The following diagrams illustrate the general experimental workflow for protein alkylation and the potential sites of modification on a peptide chain.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis Protein_Sample Protein Sample Reduction Reduction (e.g., DTT) Protein_Sample->Reduction Alkylation Alkylation (e.g., this compound) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

A generalized workflow for quantitative protein alkylation analysis.

Peptide_Alkylation Peptide N-terminus - Ala - Cys - Lys - His - Glu - Met - C-terminus N_term N-terminus Cys Cysteine (Primary Target) Lys Lysine His Histidine Glu Glutamic Acid Met Methionine note1 Primary target for alkylation note1->Cys note2 Common off-target sites note2->N_term note2->Lys note2->His note2->Glu note2->Met

Potential sites of protein alkylation on a peptide chain.

References

Safety Operating Guide

Proper Disposal of 4-Iodobutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-iodobutanoic acid, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a compound that requires careful management due to its hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.[3]

Waste Characterization and Segregation

Proper characterization of the waste is the first step in the disposal process. This compound is an organic acid containing iodine. Due to its corrosive and irritant properties, it is generally considered hazardous waste.[1]

Key considerations for segregation:

  • Do not mix with incompatible materials: Keep this compound waste separate from strong bases, oxidizing agents, and reactive metals to prevent violent reactions.

  • Separate from general waste: This chemical should never be disposed of in the regular trash or down the drain without proper treatment.

  • Iodine Content: Due to the presence of iodine, some disposal facilities may have specific requirements for iodo-organic compounds.[4] Improper disposal of iodine-containing materials can have environmental consequences.

Disposal Procedures

There are two primary methods for the proper disposal of this compound: direct disposal as hazardous waste via a licensed contractor (lab pack) or neutralization followed by disposal, if permitted by local regulations.

Method 1: Direct Disposal via Lab Pack

This is the most common and recommended method for the disposal of this compound. A "lab pack" involves placing small containers of chemical waste into a larger, approved container for transportation to a hazardous waste disposal facility.[5]

Step-by-Step Lab Pack Procedure:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container closed except when adding waste.

  • Packaging for Disposal: When the container is full or ready for disposal, it will be packaged into a larger drum (the lab pack) by trained personnel or a licensed hazardous waste contractor. Inert absorbent material (e.g., vermiculite) is used to fill the void space and prevent breakage.

  • Manifesting and Transport: A hazardous waste manifest will be completed to track the waste from the point of generation to its final disposal facility. The transport must be conducted by a licensed hazardous waste hauler.

Method 2: Neutralization (Subject to Local Regulations)

In some cases, and only if permitted by your institution's environmental health and safety (EHS) department and local wastewater regulations, neutralization of the acidic waste may be an option. Crucially, you must consult with your EHS department before proceeding with this method.

Step-by-Step Neutralization Protocol:

  • Verification: Confirm with your EHS department that drain disposal of neutralized this compound is permissible. This is often not the case for organic acids containing halogens.

  • Dilution: In a well-ventilated fume hood, slowly add the this compound waste to a large volume of cold water (a 1:10 ratio of acid to water is a safe starting point).[6]

  • Neutralization: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide. Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is within the neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater authority.[7][8]

  • Disposal: If approved, the neutralized solution can be slowly poured down the drain with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).[6]

Data Presentation: pH Ranges for Neutralization

ParameterValueSource
Target pH for Neutralization6.0 - 10.0[7]
Acceptable pH for Drain Disposal (if permitted)5.5 - 9.0[6]
Acceptable pH for Drain Disposal (Missouri State University)5.0 - 12.5[8]

Note: The acceptable pH range for drain disposal can vary significantly based on local regulations. Always consult your local guidelines.

Experimental Protocols: Neutralization of this compound

Materials:

  • This compound waste

  • Large beaker or container (e.g., 2L beaker for 100mL of waste)

  • Stir bar and stir plate

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE)

Procedure:

  • Don all required PPE.

  • Perform the entire procedure in a certified chemical fume hood.

  • Place the stir bar in the large beaker and add 1000 mL of cold water.

  • While stirring, slowly add 100 mL of the this compound waste to the water.

  • Begin to slowly add small portions of sodium bicarbonate or dropwise add the 1M NaOH solution to the diluted acid.

  • Monitor the pH of the solution continuously. Be aware that the neutralization reaction can be exothermic. If the solution becomes warm, pause the addition of the base and allow it to cool.

  • Continue adding the base until the pH of the solution stabilizes within the acceptable range for drain disposal as determined by your institution (e.g., pH 6.0-8.0).

  • Once the target pH is reached and stable, the solution can be disposed of according to your institution's approved procedures.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated haz_id Hazard Identification (Skin/Eye Irritant, Respiratory Irritant) start->haz_id ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe segregation Waste Segregation (Keep separate from bases and oxidizers) ppe->segregation disposal_decision Disposal Method Decision segregation->disposal_decision lab_pack Option 1: Lab Pack Disposal disposal_decision->lab_pack  Recommended neutralization Option 2: Neutralization (Check Local Regulations) disposal_decision->neutralization  If Permitted container Collect in Labeled, Compatible Container lab_pack->container storage Store in Satellite Accumulation Area container->storage contractor Arrange for Pickup by Licensed Hazardous Waste Contractor storage->contractor end End: Proper Disposal Complete contractor->end ehs_approval Consult and Obtain Approval from EHS neutralization->ehs_approval ehs_approval->lab_pack Not Approved dilute Dilute Acid in Fume Hood ehs_approval->dilute Approved neutralize Neutralize with Weak Base to Target pH dilute->neutralize drain_disposal Dispose Down Drain with Copious Water (If Approved) neutralize->drain_disposal drain_disposal->end

References

Essential Safety and Logistics for Handling 4-Iodobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential procedural guidance for the safe handling and disposal of 4-iodobutanoic acid, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Properties and Hazards of this compound

This compound is a crystalline organic compound that requires careful handling due to its irritant properties.[1][2] Adherence to the safety protocols outlined below is critical to mitigate risks.

PropertyValue
CAS Number 7425-27-6
Molecular Formula C4H7IO2
Molecular Weight 214.00 g/mol
Appearance Crystalline solid
Melting Point 37-40 °C
Boiling Point 109-110 °C at 1 Torr
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal Word Warning

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed and protected from light and air.[1]

  • Store below eye level to minimize the risk of dropping and splashing.[3]

  • Acids and bases should be stored separately.[3][4]

3. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[7] Inspect gloves before each use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[6] For larger quantities, an acid-resistant suit may be necessary.[7]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[1][4] If a fume hood is not available, a respirator with an appropriate cartridge should be used.[1][7]

4. Handling and Use:

  • Always handle this compound within a certified chemical fume hood.[4]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • When preparing solutions, always add the acid to the solvent slowly; never add the solvent to the acid.[3][5]

  • Avoid the formation of dust.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

5. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a labeled container for disposal.

  • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste.[8][9][10]

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed container.[11] The container should be clearly marked as "Halogenated Organic Waste".[9][11]

  • Disposal Route: The waste must be disposed of through a certified hazardous waste disposal service. Do not dispose of it down the drain.[8] Halogenated organic wastes are typically incinerated at high temperatures.[9][10]

Workflow for Handling this compound

cluster_receiving Receiving & Storage cluster_preparation Preparation & Handling cluster_experiment Experimental Use cluster_disposal Waste Management & Disposal receiving Receive & Inspect Package storage Store in Cool, Dry, Ventilated Area receiving->storage Intact ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weigh Solid fume_hood->weighing dissolving Prepare Solution (Add Acid to Solvent) weighing->dissolving experiment Conduct Experiment dissolving->experiment waste_collection Collect Halogenated Waste experiment->waste_collection decontamination Decontaminate Work Area experiment->decontamination waste_labeling Label Waste Container waste_collection->waste_labeling waste_disposal Dispose via Hazardous Waste Service waste_labeling->waste_disposal decontamination->ppe Remove PPE

Caption: Workflow for the safe handling of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.